L-erythro-Chloramphenicol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224388 | |
| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R-(R*,S*))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7384-89-6, 56-75-7 | |
| Record name | L-erythro-Chloramphenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-erythro-Chloramphenicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chloramphenicol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R-(R*,S*))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
I. Historical Context and Discovery of Chloramphenicol
Early Antibiotic Discovery Era and Significance of Chloramphenicol
The mid-20th century marked a revolutionary period in medicine, often termed the "golden era" of antibiotic discovery, which spanned from approximately 1940 to 1962. reactgroup.orgissarice.com This era was inaugurated by the large-scale production and clinical application of Penicillin in the 1940s, a discovery made by Alexander Fleming in 1928. reactgroup.orgmicrobiologysociety.orgstudyantibiotics.comhealthychildren.org Following Penicillin, the discovery of Streptomycin in 1944 provided a crucial weapon against tuberculosis. issarice.com It was within this dynamic environment of intensive research and discovery that Chloramphenicol emerged.
Chloramphenicol was discovered in 1947, positioning it as a significant development in the timeline of early antibiotics. issarice.comwikipedia.org It followed the groundbreaking discoveries of Penicillin and Streptomycin and was introduced to the market in 1949. issarice.combionity.com This places it among the first wave of naturally derived antibiotics that transformed the treatment of infectious diseases. The period was characterized by systematic screening of soil microorganisms for antibacterial compounds, a strategy that led to the discovery of many of the antibiotic classes still in use today. nih.gov
Table 1: Timeline of Key Early Antibiotic Discoveries
| Year of Discovery/Introduction | Antibiotic | Key Significance |
|---|---|---|
| 1928 | Penicillin | First discovered natural antibiotic. studyantibiotics.com |
| 1942 | Benzylpenicillin | First penicillin introduced for medical use. bionity.com |
| 1944 | Streptomycin | First aminoglycoside and first effective treatment for tuberculosis. issarice.com |
| 1947 | Chloramphenicol | Isolated from Streptomyces venezuelae. issarice.comwikipedia.org |
| 1948 | Chlortetracycline | First tetracycline (B611298) antibiotic discovered. issarice.com |
Chloramphenicol's most significant contribution to medicine was its status as the first broad-spectrum antibiotic to be discovered and clinically useful. issarice.comnih.govnih.gov Unlike Penicillin, which was primarily effective against Gram-positive bacteria, Chloramphenicol demonstrated activity against a wide variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as rickettsial diseases. nih.govnih.govacquirepublications.org This broad range of activity was a pioneering breakthrough, offering an effective treatment for serious and life-threatening infections such as typhoid fever, cholera, and meningitis, for which there were previously no adequate therapies. wikipedia.orgnih.govdrugbank.comacs.org
Isolation and Initial Characterization
The discovery of Chloramphenicol was the result of a concerted effort involving academic and industrial research partnerships.
Chloramphenicol was first isolated in 1947 from the soil bacterium Streptomyces venezuelae. issarice.comwikipedia.orgtaylorandfrancis.com The discovery was made by a team of researchers including John Ehrlich and Paul R. Burkholder at Yale University, who identified the antibiotic-producing organism in a soil sample collected from a mulched field near Caracas, Venezuela. nih.govacs.orgtaylorandfrancis.com This actinomycete bacterium was found to produce a substance with potent antimicrobial properties. nih.gov The initial name given to the substance was Chloromycetin. acs.org
Following its isolation, a team of scientists at the pharmaceutical company Parke-Davis in Detroit undertook the challenge of elucidating the molecule's structure. wikipedia.orgacs.org In 1949, this team, notably led by the chemist Dr. Mildred Rebstock, successfully identified the chemical structure of Chloramphenicol. wikipedia.orgnih.govtaylorandfrancis.com The structure was found to be relatively simple and unique for a natural product, containing a nitrobenzene (B124822) group, an amide bond, and two alcohol functions. nih.govla.gov Its chemical formula was determined to be C₁₁H₁₂Cl₂N₂O₅. nih.govacquirepublications.orgresearchgate.netnist.gov
Table 2: Chemical Properties of Chloramphenicol
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂Cl₂N₂O₅ nih.govnist.gov |
| Molecular Weight | 323.129 g/mol nist.gov |
| IUPAC Name | 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide nih.gov |
Genesis of Synthetic Production
A pivotal moment in the history of Chloramphenicol, and indeed in pharmaceutical chemistry, occurred in 1949. Shortly after determining its structure, the Parke-Davis team led by Mildred Rebstock also achieved the first total laboratory synthesis of the antibiotic. wikipedia.orgnih.govacs.org
This achievement was monumental as Chloramphenicol became the first naturally occurring antibiotic to be produced on a large scale entirely by chemical synthesis, rather than by fermentation from its bacterial source. nih.govacquirepublications.orgacs.orgslideshare.net The synthetic process proved to be more economical and feasible for mass production. acquirepublications.org This breakthrough not only ensured a stable supply of the "wonder drug" but also made Parke-Davis one of the world's largest pharmaceutical companies at the time. nih.govacquirepublications.org The public announcement of the synthesis was made in March 1949, and by the end of that year, the fully synthetic drug was released for medical use. nih.gov
First Totally Synthetic Antibiotic
Chloramphenicol was the first naturally occurring antibiotic to be entirely synthesized in a laboratory for large-scale production. nih.govnih.govasm.orgacs.org This accomplishment, publicly announced by Parke-Davis on March 26, 1949, was a significant scientific breakthrough. nih.govasm.org It demonstrated that complex natural molecules with therapeutic value could be manufactured artificially, opening new avenues for drug development. nih.govnih.gov
Economic Feasibility of Large-Scale Chemical Synthesis
The chemical synthesis of chloramphenicol was not just a scientific feat; it was also economically viable for mass production. nih.govpatsnap.comgoogle.com This allowed for a consistent and large-scale supply of the antibiotic, independent of the complexities and potential variabilities of fermentation processes. patsnap.com The ability to produce a high volume of the drug with precision was a key factor in its initial widespread adoption. patsnap.com
Historical Context of Clinical Application and Regulatory Changes
The initial clinical applications of chloramphenicol were met with considerable enthusiasm, but this was later tempered by the emergence of severe and often fatal side effects.
Initial Widespread Clinical Adoption
Following its approval by the U.S. Food and Drug Administration (FDA) in 1949, chloramphenicol quickly became a widely used antibiotic. nih.gov Its broad spectrum of activity made it an effective treatment for a variety of serious infections, including typhoid fever, cholera, and meningitis. taylorandfrancis.comacs.orgnih.govdrugbank.com In the 1950s, its use was extensive, often for conditions ranging from severe infections to more common ailments. nih.gov
Emergence of Toxicity Concerns and Subsequent Restricted Use
By the 1960s, the initial optimism surrounding chloramphenicol began to wane as reports of serious toxicity emerged. nih.gov Two major and distinct forms of bone marrow toxicity were identified: a dose-related, reversible suppression and a rare, idiosyncratic, and often fatal aplastic anemia. nih.govwikipedia.org Aplastic anemia, a condition where the bone marrow fails to produce enough new blood cells, was a particularly devastating side effect. wikipedia.orgmayoclinic.org Additionally, a condition known as "gray baby syndrome" was observed in premature and newborn infants treated with the drug, characterized by abdominal distension, pallor, and cardiovascular collapse. wikipedia.orgnih.gov These severe adverse effects led to a significant decline in its use and a re-evaluation of its risk-benefit profile. nih.gov
Legislative and Regulatory Actions (e.g., FDA withdrawals, WHO classifications)
The growing evidence of chloramphenicol's toxicity prompted regulatory agencies to take action. In the United States, the FDA's response included the addition of a "black box warning" to the drug's label, the strongest warning required by the agency, highlighting the risk of serious and fatal blood disorders. fda.govgovinfo.gov In 1991, the manufacture of oral chloramphenicol for human use in the U.S. was discontinued (B1498344) due to the strong association between the oral formulation and aplastic anemia. wikipedia.orgacs.org Subsequently, the FDA determined that various oral chloramphenicol products were withdrawn from sale for reasons of safety or effectiveness and would not approve new abbreviated new drug applications (ANDAs) for these formulations. federalregister.govfda.govregulations.govthefdalawblog.com
The World Health Organization (WHO), through its International Agency for Research on Cancer (IARC), has also evaluated the carcinogenicity of chloramphenicol. In 1990, IARC classified chloramphenicol as "probably carcinogenic to humans" (Group 2A), based on limited evidence in humans and the link between chloramphenicol-induced aplastic anemia and leukemia. inchem.orgwho.int This classification was later updated, and in 2007, the WHO again classified it as a probable human carcinogen. acs.org
Timeline of Key Events
| Year | Event |
| 1947 | Chloramphenicol is first isolated from Streptomyces venezuelae. taylorandfrancis.comnih.gov |
| 1949 | The chemical structure is identified, and the first total synthesis is achieved by a team at Parke-Davis. nih.govwikipedia.orgnih.gov |
| 1949 | Chloramphenicol is approved for use by the U.S. FDA. nih.gov |
| 1950s | Widespread clinical use of chloramphenicol for various infections. nih.gov |
| 1960s | Reports of severe toxicity, including aplastic anemia and gray baby syndrome, begin to emerge. nih.gov |
| 1990 | The International Agency for Research on Cancer (IARC) classifies chloramphenicol as probably carcinogenic to humans (Group 2A). inchem.orgwho.int |
| 1991 | Manufacture of oral chloramphenicol for human use is discontinued in the United States. wikipedia.orgacs.org |
| 2007 | The World Health Organization re-affirms the classification of chloramphenicol as a probable human carcinogen. acs.org |
| 2012 | The FDA determines that Chloromycetin (chloramphenicol) Capsules, 250 mg, were withdrawn from sale for reasons of safety or effectiveness. federalregister.gov |
| 2016 | The FDA announces it will not accept or approve abbreviated new drug applications for various oral chloramphenicol products. regulations.gov |
Regulatory Actions Summary
| Agency | Action | Year(s) | Reason |
| U.S. Food and Drug Administration (FDA) | Discontinuation of oral formulation manufacturing | 1991 | Association with aplastic anemia. wikipedia.orgacs.org |
| U.S. Food and Drug Administration (FDA) | Withdrawal of approval for various oral formulations | 2012, 2016 | Determination of withdrawal from sale due to safety or effectiveness reasons. federalregister.govregulations.gov |
| World Health Organization (WHO) / IARC | Classified as "probably carcinogenic to humans" (Group 2A) | 1990, 2007 | Limited evidence of carcinogenicity in humans and the link to leukemia following aplastic anemia. acs.orginchem.orgwho.int |
Ii. Molecular Mechanisms of Action and Ribosomal Interactions
Fundamental Mode of Action: Protein Synthesis Inhibition
Chloramphenicol exerts its bacteriostatic effect by targeting and inhibiting the process of protein synthesis within bacteria. patsnap.com This fundamental mechanism involves a series of intricate interactions with the bacterial ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into proteins. By disrupting this vital process, chloramphenicol effectively halts bacterial growth and replication. patsnap.com The drug's action is primarily focused on the elongation step of protein synthesis. patsnap.com While it is a potent inhibitor of bacterial protein synthesis, it has a lower affinity for the ribosomes found in human cells, which accounts for its selective toxicity. patsnap.com
The primary target of chloramphenicol within the bacterial cell is the 50S ribosomal subunit, which is the larger of the two subunits (the other being the 30S subunit) that comprise the 70S bacterial ribosome. patsnap.comyoutube.com Chloramphenicol binds specifically to the 50S subunit, a critical component for the enzymatic steps of peptide chain elongation. patsnap.comresearchgate.net This binding occurs within a functionally crucial region known as the peptidyl transferase center (PTC). nih.govresearchgate.netpnas.org The interaction is characterized by its reversible nature. Recent studies have also revealed that chloramphenicol can interfere with the maturation and assembly of the 50S ribosomal subunit itself, suggesting both direct and indirect mechanisms of action. nih.govcitedrive.comnih.gov
Once bound to the 50S subunit, chloramphenicol directly obstructs the activity of peptidyl transferase. patsnap.comyoutube.com This enzymatic function, intrinsic to the 23S rRNA of the 50S subunit, is responsible for catalyzing the formation of peptide bonds between amino acids. patsnap.com Kinetic studies have shown that the inhibition mechanism is complex. Initially, chloramphenicol acts as a competitive inhibitor, suggesting it vies with the substrate for the same binding site. nih.gov However, this initial interaction can induce conformational changes in the peptidyl transferase domain, leading to a state of mixed non-competitive inhibition where peptide bonds may still form, but at a significantly reduced rate. nih.gov The drug targets the A-site of the peptidyl transferase center, a primary site for many antibiotics that inhibit protein synthesis. pnas.org
The direct consequence of inhibiting peptidyl transferase activity is the prevention of peptide bond formation. patsnap.comnih.govnih.gov This is the crucial step in elongating the polypeptide chain being synthesized. patsnap.com By blocking this reaction, chloramphenicol effectively arrests the ribosome, leading to a halt in protein production. patsnap.com Interestingly, the inhibitory action of chloramphenicol is not absolute and can be context-dependent. Research has shown that the drug's effectiveness is influenced by the specific amino acids involved. pnas.org For instance, chloramphenicol fails to inhibit the formation of a peptide bond when the incoming amino acid in the A-site is glycine (B1666218). nih.govoup.comnih.gov This is because the small size of the glycine residue allows it to co-exist in the A-site with the bound chloramphenicol molecule without being sterically hindered, thus permitting the transpeptidation reaction to proceed. nih.govnih.gov Conversely, inhibition is most efficient when the nascent peptide chain has an alanine (B10760859), serine, or threonine residue at its penultimate position. nih.govnih.gov
Chloramphenicol's binding site within the peptidyl transferase center overlaps with the binding site for the aminoacyl end of the incoming aminoacyl-tRNA (aa-tRNA) at the A-site (acceptor site). pnas.orgnih.govbenthamopen.com By occupying this critical space, chloramphenicol sterically hinders the correct positioning of the aa-tRNA. pnas.org This interference prevents the aminoacyl moiety from properly accommodating into the catalytic center, thereby acting as a competitive inhibitor for aa-tRNA binding. researchgate.netbenthamopen.comnih.gov This blockage of the A-site is a key aspect of its mechanism, directly preventing the addition of the next amino acid to the growing peptide chain. However, as noted previously, this steric hindrance is not sufficient to block the much smaller glycyl-tRNA. nih.govnih.gov
Structural Insights into Ribosome-Chloramphenicol Interactions
The precise molecular interactions between chloramphenicol and the ribosome have been elucidated through high-resolution structural studies, primarily X-ray crystallography and cryo-electron microscopy. These techniques have provided a detailed atomic-level view of how the drug binds to its target and exerts its inhibitory effects.
X-ray crystallography has been instrumental in defining the binding pocket of chloramphenicol on the 50S ribosomal subunit. Studies using ribosomes from bacteria such as Thermus thermophilus and Deinococcus radiodurans have revealed that chloramphenicol binds in a crevice within the peptidyl transferase center. nih.govnih.govpnas.org The drug is positioned to directly obstruct the path of the aminoacyl-tRNA into the A-site. pnas.org
High-resolution crystal structures, with resolutions as high as 2.65 Å, have provided unambiguous placement of the drug and its key chemical moieties. nih.govnih.gov These structures show that the nitrobenzyl group of chloramphenicol engages in a π-stacking interaction with the base of nucleotide C2452 of the 23S rRNA, while its dichloroacetyl tail is oriented toward the A-site. nih.gov These detailed structural models have been crucial for understanding phenomena such as the competitive binding relationship between chloramphenicol and macrolide antibiotics like erythromycin, showing a direct collision between the two drugs on the ribosome. nih.govnih.gov Furthermore, crystallographic data has provided a structural basis for the context-dependent inhibition, revealing how a glycine residue in the A-site can be accommodated alongside chloramphenicol without disrupting the geometry required for peptide bond formation. nih.govoup.comnih.gov More recent studies using cryo-electron tomography have even visualized chloramphenicol-bound ribosomes within intact bacterial cells, confirming its binding site and observing the downstream consequences, such as the accumulation of stalled ribosomes. biorxiv.org
| Study Focus | Organism/System | Method | Resolution | Key Findings | Reference(s) |
| Chloramphenicol & Erythromycin Competition | Thermus thermophilus 70S Ribosome | X-ray Crystallography | 2.65 Å | Provided evidence of direct collision between chloramphenicol and erythromycin, explaining their competitive binding. | nih.govnih.gov |
| General Binding Mode | Thermus thermophilus 70S Ribosome | X-ray Crystallography | 3.1-3.3 Å | Showed chloramphenicol binds in the A-site crevice, occupying the same location as the aminoacyl moiety of an A-site tRNA. | pnas.org |
| Context-Specific Inhibition | Thermus thermophilus 70S Ribosome | X-ray Crystallography | High | Revealed that a fully accommodated glycine residue can co-exist in the A-site with bound chloramphenicol, explaining the lack of inhibition. | nih.govoup.comnih.gov |
| In-cell Visualization | Mycoplasma pneumoniae | Cryo-Electron Tomography | 3.0 Å | Provided atomic detail of chloramphenicol's interaction with natural nascent peptides and tRNAs inside the cell, showing an accumulation of stalled ribosomes. | biorxiv.org |
| Chloramphenicol Analogue Binding | Thermus thermophilus 70S Ribosome | X-ray Crystallography | --- | Showed that amino-acid analogues of chloramphenicol bind at the peptidyl transferase center, establishing unique interactions with the 23S rRNA. | nih.gov |
Specific Residues and rRNA Interactions
Chloramphenicol binds to the 50S ribosomal subunit, specifically within the peptidyl transferase center (PTC), the active site for peptide bond formation. Its binding site is a crevice formed by conserved nucleotides of the 23S rRNA. osti.gov Key interactions involve several specific residues:
A2451 and C2452 : The para-nitrobenzyl group of chloramphenicol engages in a π-stacking interaction with the base of C2452. osti.govpnas.org Both A2451 and C2452 are crucial for positioning the antibiotic. osti.govpnas.org Chemical footprinting studies show that A2451's reactivity is enhanced in the presence of chloramphenicol, while mutations at this site can confer resistance. pnas.orgnih.gov
U2504 : This nucleotide is also part of the binding crevice and is in direct contact with the bound antibiotic. pnas.orgnih.gov Mutations at U2504 have been linked to chloramphenicol resistance. pnas.org
Other important residues : Structural and biochemical data indicate that nucleotides G2061, A2062, G2505, and U2506 are also in close proximity to the bound chloramphenicol and are protected from chemical modification in its presence, signifying their role in the binding pocket. nih.govresearchgate.net
These interactions anchor chloramphenicol within the A-site of the PTC, sterically hindering the correct positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA). pnas.orgbiorxiv.org
Role of Coordinated Ions in Binding
The binding of chloramphenicol to the ribosome is not solely dependent on direct interactions with rRNA residues. A crucial role is played by a coordinated ion, specifically potassium (K+). This potassium ion is coordinated by the bases of G2447, C2501, and G2061 of the 23S rRNA. pnas.org The methylene (B1212753) hydroxyl group of chloramphenicol completes the tetrahedral coordination of this ion. pnas.org
This interaction is physiologically significant, as the dependence of chloramphenicol binding on potassium has been demonstrated biochemically. pnas.org Acetylation of the methylene hydroxyl group, a common mechanism of bacterial resistance, would disrupt this coordination and sterically prevent the drug from fitting into its binding pocket. pnas.org
Overlap with Other Antibiotic Binding Sites
The binding site of chloramphenicol at the peptidyl transferase center overlaps with the binding sites of other classes of antibiotics, most notably macrolides like erythromycin. nih.gov This overlap explains the observed competitive binding between these antibiotics. nih.gov
Macrolides : Macrolides bind near the entrance of the nascent peptide exit tunnel, and their binding site partially overlaps with that of chloramphenicol. nih.govnih.gov Mutations in 23S rRNA, such as those at positions 2057 and 2058, can confer cross-resistance to both chloramphenicol and erythromycin. nih.gov
Lincosamides and Streptogramin A : The binding sites for these antibiotics are also located in the PTC and show some overlap with the chloramphenicol binding site. mdpi.com
This overlap in binding sites has implications for the development of antibiotic resistance and the potential for synergistic or antagonistic interactions between different antibiotic classes.
Context-Dependent Inhibitory Mechanisms
Contrary to the long-held belief that chloramphenicol is a general inhibitor of translation, recent evidence has revealed that its inhibitory action is context-dependent. biorxiv.orgpnas.org This means that the effectiveness of chloramphenicol in halting protein synthesis is influenced by the specific sequence of the nascent polypeptide chain being synthesized.
Influence of Nascent Peptide Sequence on Inhibition
The amino acid sequence of the growing polypeptide chain can modulate the inhibitory activity of chloramphenicol. Specifically, the presence of certain amino acids in the penultimate position of the nascent chain enhances the drug's effect.
Alanine, Serine, and Threonine : When the nascent peptide has an alanine residue, and to a lesser extent serine or threonine, in its penultimate position, chloramphenicol-induced ribosome stalling is most efficient. pnas.orgnih.govnih.gov These residues are thought to directly interact with the ribosome-bound chloramphenicol, stabilizing its binding. nih.gov
Glycine : In contrast, the presence of glycine at the C-terminus of the nascent chain or on the incoming aa-tRNA counteracts the inhibitory effect of chloramphenicol. pnas.orgnih.gov Structural studies have shown that a glycine residue in the A-site can co-exist with bound chloramphenicol without perturbing the peptide bond formation. nih.gov
This context-specificity highlights a functional interplay between the nascent peptide and the catalytic center of the ribosome. pnas.org
Reprogramming of the Peptidyl Transferase Center by Chloramphenicol
The binding of chloramphenicol to the ribosome can be seen as a reprogramming of the peptidyl transferase center. Instead of being a universal inhibitor, it reshapes the A-site amino acid binding pocket, making it permissive for some amino acids (like glycine) while rejecting others. nih.gov This selective inhibition leads to the accumulation of stalled translation elongation states and can trigger cellular stress responses. biorxiv.orgnih.govbiorxiv.org
Impact on Ribosome Biogenesis and Cellular Processes
Beyond its direct role in inhibiting protein synthesis elongation, chloramphenicol also has a significant impact on ribosome biogenesis. Treatment with chloramphenicol can lead to defects in the assembly of both the 30S and 50S ribosomal subunits. nih.govasm.org
Disruption of Ribosomal Subunit Maturation (e.g., 50S subunit)
Chloramphenicol interferes with the maturation of the 50S ribosomal subunit through both direct and indirect mechanisms. mdpi.comcitedrive.comresearchgate.net Studies have shown that chloramphenicol treatment leads to defects in the assembly of the large ribosomal subunit. nih.gov This interference is not limited to the 50S subunit, as the assembly of the 30S subunit can also be affected. nih.govasm.org
Research using cryo-electron microscopy (cryo-EM) has provided detailed structural insights into this disruption. mdpi.comresearchgate.netnih.gov Treatment of Escherichia coli with chloramphenicol severely impedes the formation of key structural elements of the 50S subunit, including the central protuberance (CP), helix 89 (H89), and helix 58 (H58). mdpi.comresearchgate.netnih.gov The direct binding of chloramphenicol to ribosomal precursor particles is thought to be a contributing factor to this interference. mdpi.comresearchgate.net An ELISA assay has demonstrated this direct binding, suggesting a multifaceted mechanism of action. mdpi.comcitedrive.comresearchgate.net
Accumulation of Pre-Ribosomal Intermediates
A direct consequence of the disrupted maturation process is the accumulation of immature ribosomal precursor particles. nih.gov In cells treated with chloramphenicol, defective particles that sediment more slowly than mature ribosomal subunits are observed. nih.gov These particles contain precursor forms of ribosomal RNA (rRNA) and an incomplete set of ribosomal proteins. nih.govnih.gov
Sucrose gradient analysis of E. coli treated with chloramphenicol has identified the accumulation of precursors for both the large subunit (35S and 45S) and the small subunit (25S). nih.gov Further analysis using cryo-EM has characterized these accumulated pre-50S intermediates, identifying as many as 26 distinct intermediate states. mdpi.comresearchgate.netnih.gov This heterogeneity in the size of the defective particles supports the model of indirect inhibition, where an imbalance in ribosomal components leads to a variety of incomplete assemblies. asm.org
Dysregulation of rRNA and Ribosomal Protein Production Equilibrium
Chloramphenicol treatment upsets the delicate balance between the production of rRNA and ribosomal proteins. nih.govnih.gov The inhibition of protein synthesis by chloramphenicol leads to a decreased production of ribosomal proteins. nih.gov In response to this, feedback mechanisms are activated that increase the transcription of rRNA. nih.gov This results in an excess of rRNA relative to the available ribosomal proteins, skewing the molar ratio between these essential components. nih.gov Consequently, ribosomal proteins are produced in non-stoichiometric amounts, further contributing to the assembly of defective ribosomal particles. nih.gov Label-free quantitative mass spectrometry (LFQ-MS) analysis has confirmed that chloramphenicol treatment leads to the upregulation of ribosomal proteins and assembly factors as the cell attempts to compensate for the disruption. mdpi.comresearchgate.netnih.gov
Induction of Cellular Stress Responses
The impact of chloramphenicol extends beyond the ribosome to induce broader cellular stress responses. biorxiv.org In eukaryotic cells, chloramphenicol can inhibit mitochondrial protein synthesis, leading to mitochondrial stress and a decrease in ATP biosynthesis. nih.govoup.com This mitochondrial stress can, in turn, activate signaling pathways such as c-Jun N-terminal kinases (JNK) and phosphatidylinositol 3-kinase (PI-3K)/Akt signaling. nih.gov
Furthermore, chloramphenicol-induced mitochondrial stress has been shown to increase the expression of the p21 protein (also known as p21waf1/cip1), which can protect cells from apoptosis. nih.gov The accumulation of stalled ribosomes due to chloramphenicol's inhibition of translation can also lead to extensive ribosome collisions, which is another trigger for cellular stress responses. biorxiv.org
Research Findings on Chloramphenicol's Effects
| Effect | Key Findings | Methodology | Organism/Cell Line | References |
| Disruption of 50S Subunit Maturation | Severely impedes the formation of the central protuberance (CP), H89, and H58. | Cryo-Electron Microscopy (Cryo-EM) | Escherichia coli | mdpi.comresearchgate.netnih.gov |
| Accumulation of Pre-Ribosomal Intermediates | Accumulation of 25S, 35S, and 45S pre-ribosomal intermediates. | Sucrose Gradient Centrifugation | Escherichia coli | nih.gov |
| Identification of 26 distinct pre-50S intermediates. | Cryo-Electron Microscopy (Cryo-EM) | Escherichia coli | mdpi.comresearchgate.netnih.gov | |
| Dysregulation of Component Equilibrium | Upregulation of ribosomal proteins and assembly factors. | Label-Free Quantitative Mass Spectrometry (LFQ-MS) | Escherichia coli | mdpi.comresearchgate.netnih.gov |
| Increased rRNA production relative to ribosomal proteins. | Not specified in detail | Bacteria | nih.gov | |
| Induction of Cellular Stress | Causes mitochondrial stress and decreased ATP biosynthesis. | Not specified in detail | H1299 cells | nih.govoup.com |
| Activates JNK and PI-3K/Akt signaling pathways. | Not specified in detail | H1299 cells | nih.gov | |
| Increases expression of p21waf1/cip1. | Not specified in detail | HepG2 and H1299 cells | nih.gov |
Iii. Biosynthesis and Synthetic Chemistry of Chloramphenicol
Natural Biosynthesis Pathways (e.g., Streptomyces venezuelae)
Chloramphenicol is a secondary metabolite naturally produced by the Gram-positive soil bacterium Streptomyces venezuelae. nih.govslideshare.net Its biosynthesis is a complex enzymatic process that begins with a primary metabolic pathway, the shikimate pathway. nih.govresearchgate.net This pathway provides the crucial precursor, chorismic acid, which stands at a metabolic branch point. nih.gov One branch leads to the synthesis of aromatic amino acids, while another directs chorismic acid towards the chloramphenicol-specific pathway. nih.gov
The dedicated biosynthesis of chloramphenicol starts with the conversion of chorismic acid to 4-amino-4-deoxychorismate, a key intermediate. nih.gov This step is catalyzed by an aminodeoxychorismate synthase. researchgate.net The pathway proceeds through the formation of L-p-aminophenylalanine, which is a direct precursor to the final chloramphenicol molecule. rsc.org Subsequent modifications to L-p-aminophenylalanine include β-hydroxylation, N-dichloroacetylation, and N-oxygenation. rsc.org
The genetic blueprint for this process is located in a dedicated gene cluster within the S. venezuelae chromosome. researchgate.netnih.govscienceopen.com Comparative genomic and transcriptional analyses have identified and characterized numerous genes involved in the pathway, often designated with "cml" or "sven" prefixes. nih.govnih.govscienceopen.com These genes encode the enzymes and regulatory proteins required for each biosynthetic step, including halogenation and transport of the final product. nih.govasm.org For instance, the formation of an aminoacyl-S-enzyme intermediate has been identified as a key step in the conversion of L-p-aminophenylalanine into chloramphenicol. rsc.orgnih.gov
Below is a table of some genes identified in the S. venezuelae chloramphenicol biosynthetic cluster and their putative functions.
| Gene (Example) | Putative Function | Source |
| pabAB | 4-amino-4-deoxychorismate synthase | researchgate.net |
| Sven0913 | Cluster-associated transcriptional activator | nih.govnih.govscienceopen.com |
| Sven0914 | Phosphopantetheinyl transferase | nih.govnih.govscienceopen.com |
| Sven0925 | Acyl carrier protein | nih.govnih.gov |
| CmlI | N-oxygenase | asm.org |
| CmlK | Adenylating enzyme (implicated in dichloroacetylation) | nih.gov |
| CmlA / CmlG | Implicated in N-dichloroacetylation and β-hydroxylation | rsc.org |
Historical Development of Synthetic Routes
Following its isolation from Streptomyces venezuelae in 1947, the chemical structure of chloramphenicol was determined. nih.govslideshare.netrarenewspapers.com A landmark achievement in medicinal chemistry occurred in 1949 when a team of scientists at Parke-Davis, led by chemist Mildred Rebstock, reported the first total chemical synthesis of the antibiotic. nih.govrarenewspapers.comnih.gov This made chloramphenicol the first antibiotic to be produced on a large scale by chemical synthesis rather than by microbial fermentation. rarenewspapers.comnih.gov
The development of synthetic routes was a significant breakthrough, allowing for the production of the specific, biologically active D-threo stereoisomer. nih.gov Most chemical syntheses begin with a readily available starting material, such as p-nitroacetophenone. youtube.comyoutube.com A typical synthetic sequence involves several key steps:
Bromination: The acetyl group of p-nitroacetophenone is brominated to form an α-bromo derivative. youtube.com
Amination: The bromine is substituted with an amino group, often via reaction with hexamine followed by hydrolysis. youtube.com
Acylation: The newly introduced amino group is protected, for example, by acetylation. youtube.comyoutube.com
Hydroxymethylation: A hydroxymethyl group is added to the α-carbon using formaldehyde. youtube.comyoutube.com
Reduction: The ketone group is stereoselectively reduced to a hydroxyl group, a critical step for establishing the correct threo configuration. nih.govyoutube.com
Resolution and Final Acylation: The racemic mixture is resolved to isolate the desired D-threo isomer. The protecting group on the amine is removed, and the amine is then acylated with a dichloroacetyl derivative to yield the final chloramphenicol molecule. nih.gov
This pioneering synthetic work not only provided a reliable source of the drug but also opened the door for the creation of numerous analogues for further study. nih.gov
Chemical Modifications and Derivative Synthesis
The total synthesis of chloramphenicol enabled extensive research into modifying its structure to understand its mechanism of action and to potentially create derivatives with improved properties.
Structure-activity relationship (SAR) studies have revealed that the biological activity of chloramphenicol is highly dependent on its specific chemical structure. youtube.com Modifications to any of the three main moieties—the p-nitrophenyl group, the propanediol (B1597323) backbone, or the dichloroacetyl tail—can have profound effects on its antibacterial potency.
The p-Nitrophenyl Group: This group is important, but can be replaced by other electronegative groups without a complete loss of activity. annualreviews.org For example, replacing the p-nitro group with a methylsulfonyl (H₃C-SO₂) group results in thiamphenicol, which retains a similar mechanism of action. annualreviews.org However, moving the nitro group to the ortho or meta positions significantly decreases activity. youtube.comyoutube.com Complete removal of the nitro group or its reduction to an amino derivative also results in a loss of biological activity. annualreviews.orgnih.gov
The Propanediol Moiety: This core structure is critical for activity. Only the D-(-)-threo stereoisomer is biologically active; the other three stereoisomers (L-threo, D-erythro, L-erythro) are inactive. nih.govannualreviews.org Changes to the hydroxyl groups, such as converting the primary alcohol at C-3 to a ketone, lead to a loss of activity. youtube.com
The Dichloroacetyl Moiety: The dichloroacetyl tail is essential for high antibacterial potency. nih.gov Its replacement generally leads to a significant reduction or complete loss of activity. youtube.com
| Structural Moiety | Modification | Resulting Compound/Class | Effect on Activity | Source |
| p-Nitrophenyl | Replace p-NO₂ with p-SO₂CH₃ | Thiamphenicol | Activity retained | annualreviews.org |
| p-Nitrophenyl | Move NO₂ from para to meta/ortho position | Positional Isomers | Activity decreased | youtube.comyoutube.com |
| p-Nitrophenyl | Reduce NO₂ to NH₂ | Amino-chloramphenicol | Activity lost | annualreviews.org |
| Propanediol | Use of L-threo, D-erythro, or L-erythro isomers | Stereoisomers | Inactive | nih.govannualreviews.org |
| Dichloroacetyl | Replace dichloroacetyl with dibromoacetyl | Dibromo-analogue | Activity lost | youtube.com |
To enhance the bacteriostatic action of chloramphenicol, researchers have synthesized homodimers, which consist of two chloramphenicol units linked together. researchgate.netnih.gov These dimers are typically created by connecting two chloramphenicol base molecules (chloramphenicol without the dichloroacetyl tail) via various dicarboxylic acid linkers. nih.gov The nature, length, and rigidity of the linker are critical variables. researchgate.net Some of these homodimers have exhibited higher activity in inhibiting peptide-bond formation compared to the parent monomer. researchgate.netnih.gov It has been suggested that these dimers can simultaneously occupy the primary chloramphenicol binding site in the peptidyl transferase center and a second, cryptic binding site within the ribosomal exit tunnel. nih.gov
In addition to dimers, various hybrid molecules have been created. These include conjugates of chloramphenicol with polyamines or peptides. nih.govmdpi.com The goal of creating these hybrids is often to improve properties such as membrane permeability or to target the ribosome with enhanced affinity by leveraging interactions within the nascent peptide exit tunnel. nih.govmdpi.com
| Dimer/Hybrid Class | Linker Type | Example Linker | Potential Advantage | Source |
| Homodimer | Aliphatic Dicarboxylic Acid | Adipic acid, Suberic acid | Variable length and flexibility | researchgate.netnih.gov |
| Homodimer | Aromatic Dicarboxylic Acid | Terephthaloyl chloride | Rigid linker | nih.gov |
| Hybrid | Polyamines | Spermidine | Enhanced binding and permeability | nih.govmdpi.com |
| Hybrid | Peptides | Regulatory "stop peptides" | Modulate translation inhibition | mdpi.com |
The dichloroacetyl group is a critical component for chloramphenicol's antibacterial activity. nih.gov Early studies that replaced this moiety with other haloacetyl groups, such as those containing fluorine, bromine, or iodine, uniformly resulted in compounds with lower potency than chloramphenicol itself. nih.gov
More recent strategies have involved removing the dichloroacetyl tail to yield the chloramphenicol base (the free amine), and then tethering other molecules to this amine group. researchgate.net For instance, various α- and β-amino acids (like glycine (B1666218), lysine, or ornithine) have been attached to the chloramphenicol base. researchgate.net In some cases, the newly introduced amino acid was further modified, including the re-introduction of a dichloroacetyl group to its free amine. researchgate.net This approach led to novel derivatives, such as a bis-dichloroacetyl-ornithine-chloramphenicol base derivative, which displayed significant antimicrobial activity, suggesting it as a promising new pharmacophore for further development. researchgate.net
A key strategy for enhancing the interaction of chloramphenicol with its ribosomal target has been the incorporation of positively charged groups. This has been achieved by synthesizing aminoacyl analogues of chloramphenicol (AA-CAMs), where an amino acid is attached to the C-3 hydroxyl group of the propanediol backbone. nih.gov
Derivatives carrying a free α-amino group have been shown to bind to the bacterial ribosome with significantly higher affinity than the parent compound. nih.gov This enhanced binding is attributed to the positive charge and the potential for additional interactions with the ribosome. nih.gov The L-histidyl analogue of chloramphenicol (His-CAM), for example, binds to the E. coli ribosome with an affinity more than 10 times higher than that of chloramphenicol. nih.gov Structural studies have revealed that the histidine side chain of His-CAM forms specific interactions, such as π-stacking with the nucleobase of U2506 in the 23S rRNA, which account for the increased affinity. nih.govresearchgate.net These findings highlight that the chloramphenicol scaffold can be effectively modified to create derivatives that target the peptidyl transferase center and the nascent peptide exit tunnel with greater potency. nih.gov
Prodrugs (e.g., Chloramphenicol palmitate, chloramphenicol sodium succinate)
To overcome certain limitations of chloramphenicol, such as its bitter taste and poor water solubility, prodrug forms have been developed. A prodrug is an inactive or less active compound that is metabolized (i.e., converted) in the body into the active drug. The two most notable prodrugs of chloramphenicol are chloramphenicol palmitate and chloramphenicol sodium succinate (B1194679). caymanchem.commedchemexpress.com
Chloramphenicol Palmitate
Chloramphenicol palmitate is the palmitic acid ester of chloramphenicol, created by the acylation of the parent molecule. chemicalbook.combioaustralis.com Its primary advantage is the masking of chloramphenicol's intense bitterness, making it more palatable for oral administration, especially in pediatric liquid suspensions. chemicalbook.compatsnap.com Chloramphenicol palmitate itself is significantly less active than chloramphenicol. chemicalbook.combioaustralis.com It is an orally bioavailable ester prodrug that undergoes hydrolysis in the gastrointestinal tract, primarily the small intestine, to release the active chloramphenicol. caymanchem.compatsnap.com This conversion is facilitated by enzymes called esterases, which cleave the ester bond. chemicalbook.compatsnap.com While the palmitate ester is more hydrophobic, which could theoretically enhance bioavailability, early formulations showed erratic absorption. chemicalbook.com However, later preparations were reported to have bioavailability comparable to that of orally administered chloramphenicol. chemicalbook.comchemicalbook.com
Chloramphenicol Sodium Succinate
Chloramphenicol sodium succinate is the water-soluble sodium salt of the hemisuccinate ester of chloramphenicol. chemicalbook.comdrugbank.com Its high water solubility makes it the preferred formulation for intravenous (IV) administration, as the parent drug is not soluble enough for this route. chemicalbook.com Similar to the palmitate version, chloramphenicol sodium succinate is a prodrug that is significantly less active than chloramphenicol. chemicalbook.combioaustralis.com After administration, it is converted into active chloramphenicol by esterases circulating in the body. medchemexpress.com Research indicates that chloramphenicol succinate can also act as a competitive substrate and inhibitor of the enzyme succinate dehydrogenase, a mechanism that has been explored as a possible reason for its toxicity. medchemexpress.combioaustralis.comglpbio.com The conversion to active chloramphenicol is not entirely complete, with bioavailability from the ester following IV administration estimated to be around 70% to 75%; the remainder is excreted unchanged. chemicalbook.com
Table 2: Comparison of Chloramphenicol Prodrugs
| Feature | Chloramphenicol Palmitate | Chloramphenicol Sodium Succinate |
|---|---|---|
| Chemical Nature | Palmitic acid ester of chloramphenicol. chemicalbook.com | Sodium salt of the hemisuccinate ester of chloramphenicol. chemicalbook.com |
| Primary Purpose | Mask bitter taste for oral administration. chemicalbook.compatsnap.com | Increase water solubility for intravenous administration. chemicalbook.com |
| Solubility | Poor water solubility. bioaustralis.com | Good water solubility. bioaustralis.com |
| Activation | Hydrolyzed by esterases in the small intestine. caymanchem.compatsnap.com | Hydrolyzed by esterases in the body (blood, tissues). medchemexpress.com |
| Bioavailability | Generally comparable to oral chloramphenicol in modern formulations. chemicalbook.com | ~70-75% conversion to active chloramphenicol after IV injection. chemicalbook.com |
| Form | Solid. caymanchem.com | White powder. chemicalbook.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Chloramphenicol |
| Chloramphenicol palmitate |
| Chloramphenicol sodium succinate |
| Histidine |
| L-histidyl analogue of chloramphenicol (His-CAM) |
| Lysine |
| Ornithine |
| Palmitic acid |
| Succinate dehydrogenase |
Iv. Mechanisms of Antimicrobial Resistance
Enzymatic Inactivation: Chloramphenicol Acetyltransferases (CATs)
The most common mechanism of chloramphenicol resistance is the enzymatic inactivation of the antibiotic by a family of enzymes known as Chloramphenicol Acetyltransferases (CATs). nih.govnih.govdrugbank.com These enzymes catalyze the transfer of an acetyl group from a donor molecule to chloramphenicol, rendering it incapable of binding to its ribosomal target. wikipedia.orgnih.gov
CAT enzymes catalyze the acetylation of the two hydroxyl groups on the propanediol (B1597323) side-chain of the chloramphenicol molecule. The primary site of this modification is the 3-hydroxyl group. nih.govalmerja.com This reaction produces 3-O-acetyl-chloramphenicol, a derivative that is unable to bind to the 50S ribosomal subunit, thereby negating its antibiotic activity. nih.govdrugbank.comnih.gov A subsequent, slower, non-enzymatic migration of the acetyl group to the 1-hydroxyl position can occur, allowing for a second acetylation at the 3-hydroxyl position, resulting in di-acetylated chloramphenicol. nih.gov However, the initial mono-acetylation is sufficient to confer resistance. nih.gov The catalytic mechanism involves a critical histidine residue (His195 in the type III enzyme) within the enzyme's active site, which acts as a general base to deprotonate the 3-hydroxyl group of chloramphenicol. wikipedia.orgebi.ac.ukebi.ac.uk This facilitates a nucleophilic attack on the carbonyl carbon of acetyl-CoA. almerja.comebi.ac.uk
The production of CAT enzymes is encoded by cat genes, which are found on both plasmids and chromosomes, facilitating their dissemination among bacterial populations. nih.govalmerja.com A variety of cat genes have been identified and categorized based on their sequence and the properties of the enzymes they encode. These genes are responsible for the synthesis of different CAT variants. nih.govnih.gov For instance, catA and catB have been identified in chloramphenicol-resistant E. coli and Salmonella. nih.gov Different types of CATs, such as A and B, have been recognized, with each type comprising various structurally and phylogenetically distinct groups. frontiersin.org The catQ gene, for example, encodes a type-A CAT. frontiersin.org The presence of these genes on mobile genetic elements like transposons (e.g., Tn9) and plasmids (e.g., IncX) contributes significantly to the spread of chloramphenicol resistance. nih.gov
| Gene | Enzyme Type | Typical Location | Significance |
| catA | Type A CAT | Plasmids, Chromosomes | Common in E. coli and Salmonella, contributes to high-level resistance. nih.gov |
| catB | Type B CAT | Plasmids, Chromosomes | Found in various Gram-negative bacteria. |
| catI | Type I CAT | Plasmids (e.g., on transposon Tn9) | Confers resistance to chloramphenicol and fusidic acid. nih.govumich.edu |
| catII | Type II CAT | Plasmids | Historically defined by susceptibility to thiol-modifying agents. umich.edu |
| catIII | Type III CAT | Plasmids | Well-characterized variant from E. coli. wikipedia.orgwikipedia.org |
| catP | Type A CAT | Plasmids (e.g., in Clostridium perfringens) | A notable CAT variant found in Gram-positive anaerobes. nih.govuniprot.org |
| catQ | Type A CAT | Genetic modules (e.g., IQ module in Streptococcus) | Often linked with other resistance genes. nih.govfrontiersin.org |
| catS | - | Chromosomes (in Streptococcus) | A more recently characterized CAT determinant. nih.gov |
CAT enzymes are broadly classified into different types, with CAT I, CAT II, and CAT III being the most historically recognized variants. nih.govebi.ac.uk These types exhibit differences in their primary structure and substrate specificity. nih.govumich.edu CAT I, for example, is notable for its broader substrate range, as it can confer resistance not only to chloramphenicol but also to the structurally unrelated antibiotic fusidic acid. nih.govnih.gov In contrast, CAT III is more specific for chloramphenicol. nih.govnih.gov The CAT II family is less clearly defined but is characterized by its high sensitivity to thiol-modifying agents. umich.edu While all three types catalyze the formation of 3-O-acetyl-chloramphenicol, the structural variations in their active sites account for their differing substrate preferences. nih.govumich.edu
| Enzyme Type | Key Characteristics | Substrate(s) | Reference |
| CAT I | Broader substrate specificity. | Chloramphenicol, Fusidic Acid | nih.govnih.gov |
| CAT II | High susceptibility to thiol-modifying agents. | Chloramphenicol | umich.edu |
| CAT III | Well-studied, more specific to chloramphenicol. | Chloramphenicol | nih.govnih.gov |
Acetyl-Coenzyme A (Acetyl-CoA) is an essential co-substrate in the CAT-mediated inactivation of chloramphenicol. nih.govnih.gov It serves as the donor of the acetyl group that is transferred to the chloramphenicol molecule. wikipedia.orgalmerja.com The CAT enzyme facilitates the binding of both chloramphenicol and Acetyl-CoA in its active site to form a ternary complex, which is a prerequisite for the acetylation reaction to proceed. nih.govnih.gov The enzyme-catalyzed reaction involves the deprotonation of chloramphenicol's 3-hydroxyl group, which then performs a nucleophilic attack on the carbonyl carbon of the acetyl group of Acetyl-CoA. almerja.comebi.ac.uk This results in the formation of 3-O-acetyl-chloramphenicol and Coenzyme A, completing the inactivation process. asm.org
Efflux Pump Systems
A second major mechanism of chloramphenicol resistance involves the active transport of the antibiotic out of the bacterial cell by efflux pumps. nih.gov These are membrane-associated protein complexes that recognize and expel a wide range of substrates, including various antibiotics. frontiersin.org Overexpression of these pumps reduces the intracellular concentration of chloramphenicol to sub-inhibitory levels.
Several efflux pumps have been identified that specifically or non-specifically export chloramphenicol. nih.govnih.gov These include pumps from the major facilitator superfamily (MFS) and the resistance-nodulation-cell division (RND) family. frontiersin.org Genes such as cml and cmlA encode MFS-type pumps that are specific exporters of chloramphenicol. nih.gov The floR gene, another important determinant, encodes an efflux pump that confers resistance to both chloramphenicol and the related compound florfenicol. nih.govjfda-online.com In addition to these specific pumps, multidrug resistance (MDR) efflux systems, such as the AcrAB-TolC pump in Enterobacteriaceae, can also contribute to chloramphenicol resistance by actively extruding the antibiotic from the cell. nih.govnih.govmdpi.com
| Exporter Gene | Pump Family | Substrates | Significance |
| cmlA | Major Facilitator Superfamily (MFS) | Chloramphenicol | A specific chloramphenicol exporter found in Gram-negative bacteria. nih.govjfda-online.com |
| floR | Major Facilitator Superfamily (MFS) | Florfenicol, Chloramphenicol | Confers resistance to both phenicols and is often found on plasmids. nih.govjfda-online.com |
| cml | Major Facilitator Superfamily (MFS) | Chloramphenicol | A general designation for chloramphenicol efflux genes. |
| AcrAB-TolC | Resistance-Nodulation-Cell Division (RND) | Chloramphenicol, tetracyclines, fluoroquinolones, and others | A broad-spectrum multidrug efflux pump in Gram-negative bacteria. nih.govnih.govmdpi.com |
Multidrug Efflux Transporters (e.g., AcrAB-TolC)
Efflux pumps are a significant contributor to multidrug resistance in bacteria. nih.govnih.gov In Gram-negative bacteria like Escherichia coli, the AcrAB-TolC system is a primary example of a multidrug efflux pump that provides broad-spectrum resistance. nih.govcapes.gov.br This complex spans the inner and outer membranes, actively transporting a wide range of substances, including chloramphenicol, out of the cell to maintain low intracellular drug concentrations. nih.govnih.gov
The AcrAB-TolC pump is a member of the Resistance-Nodulation-Division (RND) family. mdpi.com Its expression can be fine-tuned by the cell, and mutations in regulatory genes like marR and acrR can lead to its overexpression, resulting in increased resistance to chloramphenicol. nih.gov Studies have shown that wild-type E. coli can evolve resistance to chloramphenicol within 24 hours through mutations affecting the acrAB operon and its regulators. nih.gov Even strains initially lacking functional AcrAB-TolC pumps can develop resistance by upregulating redundant efflux systems. nih.gov The AcrAB-TolC system is recognized as a key factor impacting the evolutionary pathway to achieving chloramphenicol resistance. nih.govnih.gov
| Efflux Pump System Components | Function | Organism Example |
| AcrA | Periplasmic membrane fusion protein | Escherichia coli nih.govcapes.gov.br |
| AcrB | Inner membrane transporter (RND family) | Escherichia coli nih.govcapes.gov.br |
| TolC | Outer membrane channel | Escherichia coli nih.govcapes.gov.br |
Reduced Membrane Permeability
A crucial intrinsic defense mechanism in Gram-negative bacteria is the low permeability of their outer membrane, which acts as a barrier to block the entry of antibiotics like chloramphenicol. bristol.ac.ukmdpi.com For antimicrobials to enter the cell, they often need to pass through protein channels known as porins. bristol.ac.uk
Bacteria can develop resistance by reducing the permeability of this outer membrane. dovepress.com This is often achieved by altering the number or type of porin channels, thereby restricting the influx of the antibiotic. bristol.ac.uk In some resistant strains of Haemophilus influenzae that lack chloramphenicol acetyltransferase activity, the mechanism of resistance has been identified as a relative permeability barrier. nih.govnih.gov Studies on these strains revealed a decreased rate of chloramphenicol uptake compared to susceptible strains. nih.govnih.gov This reduced uptake was associated with a significant decrease in a 40-kilodalton outer membrane protein, suggesting that the loss of this porin is responsible for the resistance phenotype. nih.govnih.gov The combination of reduced entry and increased efflux is termed "reduced permeability" and can cause antibiotic resistance on its own or in conjunction with other mechanisms. bristol.ac.uk
Target Site Alteration/Mutation
Chloramphenicol functions by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of protein synthesis. nih.govnih.gov A key mechanism of resistance involves modifications to this target site, which prevent or reduce the binding affinity of the drug. nih.gov
Mutations in 50S Ribosomal Subunit
Mutations within the components of the 50S ribosomal subunit can confer resistance to chloramphenicol. The drug binds directly within the A-site crevice on the 50S subunit, a region critical for protein synthesis. pnas.org Recent research indicates that chloramphenicol can also interfere with the maturation and assembly of the 50S subunit itself. nih.gov Treatment with the antibiotic leads to the accumulation of incomplete pre-50S intermediates, severely impeding the formation of key structural features. nih.gov Mutations in ribosomal proteins can contribute to resistance, though these tend to be less conserved across different bacterial species compared to rRNA mutations. nih.gov
Mutations in Ribosomal RNA (e.g., 23S rRNA residues)
Mutations in the 23S rRNA, a core component of the 50S subunit's peptidyl transferase center, are a well-documented cause of chloramphenicol resistance. oup.com These mutations often occur in highly conserved nucleotide regions that are critical for peptidyl transfer and interaction with antibiotics. nih.gov
Specific point mutations at various positions within the 23S rRNA have been identified in resistant strains of bacteria, archaea, and in mitochondria. oup.com For example, a guanine-to-adenine transition at position 2057 of the 23S rRNA gene in E. coli confers resistance to both chloramphenicol and macrolides. nih.gov In the archaeon Halobacterium halobium, resistance has been linked to a C-to-U transition at position 2471 and an A-to-C transversion at position 2088 of the 23S rRNA. asm.orgasm.org Other mutations in Rhodothermus marinus at positions A2059, G2061, A2062, A2453, A2503, and U2504 have also been shown to confer chloramphenicol resistance. nih.gov These alterations in the rRNA sequence reduce the drug's ability to bind effectively to the ribosome, allowing protein synthesis to proceed despite the presence of the antibiotic.
| Organism | 23S rRNA Mutation (E. coli numbering) | Reference |
| Escherichia coli | G2057A | nih.gov |
| Halobacterium halobium | A2088C | asm.orgasm.org |
| Halobacterium halobium | C2471U | asm.orgasm.org |
| Rhodothermus marinus | A2059G, G2061C, A2062C | nih.gov |
| Rhodothermus marinus | A2453C, A2503C/G, U2504G | nih.gov |
| Mouse Mitochondrial Ribosomes | G2447A, A2451, C2452, A2503, U2504 | pnas.org |
Other Resistance Mechanisms
Phosphotransferases
While acetylation is the most common form of enzymatic inactivation of chloramphenicol, another mechanism involves phosphorylation by chloramphenicol phosphotransferases (CPTs). oup.comnih.gov This resistance mechanism was identified in Streptomyces venezuelae, the bacterium that naturally produces chloramphenicol. nih.govwikipedia.org
The enzyme, chloramphenicol 3-O-phosphotransferase, inactivates the antibiotic by transferring a phosphate (B84403) group from ATP to the primary C-3 hydroxyl group of the chloramphenicol molecule. nih.govwikipedia.org This modification prevents the drug from binding to its ribosomal target. nih.gov The CPT from S. venezuelae is a protein of 178 residues that is active as a homodimer. nih.gov This phosphorylation represents a novel inactivation pathway distinct from the more widely studied aminoglycoside phosphotransferases, as there is no significant sequence similarity between them. nih.gov
Nitroreduction (e.g., NfsB nitroreductase)
A key mechanism of chloramphenicol resistance, distinct from the more commonly cited enzymatic acetylation, is the reduction of its characteristic p-nitro group. asm.org This biochemical modification is carried out by enzymes known as nitroreductases. Specifically, the NfsB family of nitroreductases has been identified as capable of conferring resistance to chloramphenicol. nih.govasm.org
Expression of the nfsB gene, such as the one from Haemophilus influenzae (Hi KW20), in a susceptible host like Escherichia coli has been shown to grant resistance to chloramphenicol. asm.orgnih.gov The enzymatic action of NfsB involves the reduction of the nitro group on the chloramphenicol molecule to an amine group, resulting in the formation of amino-chloramphenicol. nih.govresearchgate.netresearchgate.net This metabolite, amino-chloramphenicol, exhibits significantly weaker antibacterial activity compared to the parent compound, effectively neutralizing the antibiotic. researchgate.net
While this nitroreduction pathway is an effective resistance strategy, it is considered a secondary or promiscuous activity for some NfsB enzymes, which likely have other primary housekeeping functions within the cell. asm.orgasm.org The ability of various NfsB homologs from different pathogenic bacteria, including Neisseria species, to reduce chloramphenicol underscores that this resistance mechanism is widespread across this nitroreductase family. asm.org
Genetic Basis of Resistance Dissemination
The spread of chloramphenicol resistance throughout bacterial populations is largely facilitated by the mobilization and transfer of resistance genes. This genetic dissemination relies on mobile genetic elements and the process of horizontal gene transfer, often amplified by selective pressures from other antimicrobials.
Mobile genetic elements (MGEs) are the primary vehicles for the acquisition and spread of antibiotic resistance genes (ARGs). nih.govnih.gov These DNA segments can move within a genome or be transferred between different bacterial cells. For chloramphenicol, resistance genes are frequently located on MGEs such as plasmids, transposons, and integrons, which facilitates their rapid dissemination. nih.govnih.gov
Plasmids: These are self-replicating, extrachromosomal DNA molecules that are central to the horizontal transfer of resistance. lakeforest.edu Plasmids of various incompatibility (Inc) groups, such as IncX and IncF plasmids, are known to carry ARGs.
Transposons (Tn): Often called "jumping genes," transposons can move from one DNA location to another, such as from a chromosome to a plasmid. nih.govlakeforest.edu The composite transposon Tn9 , for example, is well-known for carrying the cat gene, which encodes chloramphenicol acetyltransferase, a common resistance determinant. nih.gov
Integrons: These genetic elements are adept at capturing and expressing gene cassettes, which often contain ARGs. Class 1 integrons, for instance, are frequently associated with resistance to multiple antibiotics and can be found on transposons and plasmids. nih.gov The Salmonella Genomic Island 1 (SGI-1) is a notable example of a large integrative element that carries clusters of resistance genes, often including those conferring resistance to chloramphenicol.
Table 1: Examples of Mobile Genetic Elements in Chloramphenicol Resistance
| Mobile Genetic Element | Type | Associated Resistance Gene(s) | Significance |
|---|---|---|---|
| Tn9 | Transposon | cat (chloramphenicol acetyltransferase) | A classic example of a transposon disseminating chloramphenicol resistance. nih.gov |
| Tn2424 | Transposon | Multiple, often includes cat | A large transposon carrying multiple resistance genes. |
| IncX plasmids | Plasmid | Various, can include cat and floR | Plasmids involved in the spread of resistance in Enterobacteriaceae. |
| IncF plasmids | Plasmid | Various, can include cat | Common plasmids in Enterobacteriaceae that often carry multiple ARGs. |
| SGI-1 | Genomic Island | Multiple, often includes floR | A large integrative element in Salmonella conferring a multidrug-resistant phenotype. |
Horizontal gene transfer (HGT) is the process by which bacteria share genetic material, including antibiotic resistance genes, between different cells, sometimes even across species. lakeforest.edureactgroup.orgbioguardlabs.com This process is a primary driver for the rapid evolution and spread of antibiotic resistance, far exceeding the pace of resistance development through spontaneous mutation alone. nih.govbioguardlabs.com The main mechanisms of HGT are:
Conjugation: This involves the direct transfer of DNA, typically a plasmid, from a donor to a recipient bacterium through cell-to-cell contact. nih.govreactgroup.orgbioguardlabs.com It is considered a highly efficient and prevalent method for HGT in nature. bioguardlabs.com
Transformation: Some bacteria are capable of taking up naked DNA fragments directly from their environment, which may have been released from dead bacteria, and incorporating this DNA into their own genome. nih.govlakeforest.edureactgroup.org
Transduction: In this process, bacterial DNA is transferred from one bacterium to another by a bacteriophage (a virus that infects bacteria). nih.govreactgroup.org The phage can inadvertently package bacterial DNA, including resistance genes, and inject it into the next bacterium it infects.
Biofilms, which are communities of bacteria embedded in a self-produced matrix, can act as hotspots for HGT, with transfer rates occurring more frequently than in free-living (planktonic) bacteria. nih.gov
The selection and maintenance of chloramphenicol resistance can be driven not only by exposure to chloramphenicol itself but also by the presence of other antimicrobial compounds. This phenomenon, known as co-selection, occurs through two primary mechanisms: co-resistance and cross-resistance. nih.govresearchgate.netresearchgate.net
Co-resistance occurs when the genes for resistance to different antimicrobials are physically linked on the same mobile genetic element. researchgate.netresearchgate.net For example, a plasmid might carry a gene for chloramphenicol resistance alongside a gene for tetracycline (B611298) resistance. Exposing a bacterial population to tetracycline will select for bacteria containing this plasmid, thereby also selecting for chloramphenicol resistance, even in the absence of chloramphenicol. Class 1 integrons often exemplify this by carrying genes for resistance to different antibiotic classes, as well as disinfectants. nih.gov
Cross-resistance happens when a single resistance mechanism confers protection against multiple different antimicrobials. researchgate.netresearchgate.net A classic example is the upregulation of multidrug efflux pumps, such as the AcrAB-TolC system in E. coli. These pumps can expel a wide range of substances, including different classes of antibiotics and biocides. nih.gov Chloramphenicol itself can act as a substrate that induces the mar regulon, a global regulatory system that, in turn, upregulates the AcrAB-TolC pump, leading to decreased susceptibility to other antibiotics like tetracyclines and fluoroquinolones. nih.gov Additionally, exposure to one antibiotic, such as trimethoprim (B1683648), has been shown to result in the significant enrichment of chloramphenicol resistance genes in a bacterial community. nih.gov
Table 2: Mechanisms of Co-selection and Cross-resistance
| Mechanism | Description | Example Relevant to Chloramphenicol |
|---|---|---|
| Co-resistance | Multiple distinct resistance genes are genetically linked on the same MGE (e.g., plasmid). | A plasmid carrying both a chloramphenicol resistance gene (cat) and a sulfonamide resistance gene (sul1). nih.gov |
| Cross-resistance | A single resistance mechanism provides tolerance to multiple antimicrobials. | The Mar regulon, which can be induced by chloramphenicol, upregulates the AcrAB-TolC efflux pump, conferring resistance to other antibiotics. nih.gov |
| Co-selection | Exposure to one antimicrobial agent selects for resistance to another. | Exposure of a bacterial community to trimethoprim can lead to an increased prevalence of chloramphenicol resistance genes. nih.gov |
V. Research Methodologies and Advanced Analytical Techniques
Spectroscopic and Structural Biology Approaches
Spectroscopic and structural biology methods have been pivotal in visualizing the precise binding of chloramphenicol to its ribosomal target. These approaches offer high-resolution snapshots of the antibiotic-ribosome complex, revealing the intricate network of interactions that underpin its inhibitory activity.
X-ray crystallography has been instrumental in determining the three-dimensional structure of chloramphenicol bound to the bacterial ribosome. High-resolution crystal structures of chloramphenicol in complex with the 70S ribosome from organisms such as Thermus thermophilus and Escherichia coli have been obtained, providing a detailed view of its binding site within the peptidyl transferase center (PTC). nih.govnih.govpnas.org
These crystallographic studies have revealed that chloramphenicol binds in the A-site of the PTC, where it obstructs the proper positioning of the aminoacyl moiety of incoming aminoacyl-tRNA, thereby inhibiting peptide bond formation. nih.govpnas.org The structures show that the nitrobenzene (B124822) moiety of chloramphenicol is situated in a manner that would sterically clash with the incoming amino acid. pnas.org Key interactions have been identified between chloramphenicol and specific nucleotides of the 23S rRNA, including hydrogen bonds that are crucial for its binding affinity. nih.govpnas.org For instance, the dichloroacetic acid moiety of chloramphenicol is observed to form a hydrogen bond with the N6 atom of adenine 2062 of the 23S rRNA. nih.gov
Notably, comparative crystallographic studies of chloramphenicol bound to ribosomes from different bacterial species have highlighted subtle yet significant variations in the binding mode, which may in part explain the spectrum and selectivity of its action. pnas.org The resolution of these crystal structures has been steadily improving, allowing for a more precise and unambiguous placement of the drug within the electron density maps of the ribosome. nih.govnih.gov
| Organism | Resolution (Å) | Key Findings |
|---|---|---|
| Thermus thermophilus | 2.65 | Provided unambiguous placement of the dichloroacetic moiety and evidence of direct collision with erythromycin. nih.govnih.gov |
| Escherichia coli | ~3.3 - 3.4 | Showed variations in binding mode compared to other bacterial structures and highlighted interactions with specific 23S rRNA nucleotides. pnas.org |
Cryo-electron tomography (cryo-ET) and cryo-electron microscopy (cryo-EM) have emerged as powerful techniques for studying the effects of chloramphenicol within the native cellular environment. biorxiv.orgresearchgate.netnih.govox.ac.ukox.ac.uk These in-situ approaches allow for the visualization of chloramphenicol-bound ribosomes inside intact bacterial cells, providing a more physiologically relevant understanding of its mechanism of action. biorxiv.orgresearchgate.net
A notable study employed cryo-electron tomography to investigate the impact of chloramphenicol on Mycoplasma pneumoniae. biorxiv.orgnih.govresearchgate.net By resolving the structure of cellular chloramphenicol-bound ribosomes to 3.0 Å, researchers were able to obtain atomic-level detail of the antibiotic's coordination with nascent peptides and tRNAs within the PTC. biorxiv.orgnih.govresearchgate.net These in-situ studies have revealed that chloramphenicol treatment leads to an accumulation of translation elongation states, suggesting that the antibiotic may induce futile cycles of tRNA accommodation. biorxiv.orgnih.gov Furthermore, the extensive formation of ribosome collisions was observed, indicating that beyond direct inhibition of protein synthesis, chloramphenicol may also trigger cellular stress responses. biorxiv.orgnih.gov
These advanced imaging techniques have provided a dynamic view of chloramphenicol's action, demonstrating how its molecular-level inhibition translates to broader effects on cellular processes. biorxiv.orgresearchgate.net
Chemical protection studies, also known as chemical footprinting, have been a valuable biochemical tool for probing the interaction of chloramphenicol with the ribosome. This technique relies on the principle that the binding of a ligand, such as an antibiotic, can shield specific nucleotides of the rRNA from modification by chemical probes.
In the context of chloramphenicol, chemical protection experiments have identified a distinct footprint in the peptidyl transferase loop of the 23S rRNA in Escherichia coli. nih.gov When chloramphenicol is bound to the ribosome, it protects several nucleotides from chemical modification, including A2059, A2062, G2505, and U2506. nih.gov Conversely, enhanced reactivity is observed at other nucleotides, such as A2058 and A2451, in the presence of the drug. nih.gov
The nucleotides identified through chemical protection studies are in excellent agreement with the contact points observed in high-resolution crystal structures of chloramphenicol-ribosome complexes. pnas.org For instance, the protection of A2451 and G2505 is consistent with their direct interaction with the bound antibiotic. pnas.org These studies have also been used to investigate the binding of chloramphenicol derivatives, such as chloramphenicol peptides, revealing interactions with bases like A2058 and A2059 near the entrance of the polypeptide exit tunnel. nih.gov
Fluorescence polarization (FP) is a versatile technique that has been applied to the study of chloramphenicol, primarily in the development of sensitive immunoassays for its detection. nih.govjcbms.org The principle of fluorescence polarization immunoassay (FPIA) is based on the competitive binding of a fluorescently labeled chloramphenicol derivative (tracer) and free chloramphenicol from a sample to a limited number of specific anti-chloramphenicol antibodies. nih.gov
When the tracer is bound to the much larger antibody molecule, its rotation in solution is slowed, resulting in a high degree of fluorescence polarization. Conversely, when the small, free-rotating tracer is displaced by unlabeled chloramphenicol, the polarization of its fluorescence decreases. This change in polarization is proportional to the concentration of chloramphenicol in the sample.
Researchers have developed FPIA methods for the rapid and sensitive detection of chloramphenicol, with detection limits reported in the nanogram per milliliter range. nih.gov The development of these assays involves the synthesis and characterization of various fluorescently labeled chloramphenicol derivatives to optimize sensitivity. publichealthtoxicology.com More recent advancements have utilized aptamers, short single-stranded nucleic acid sequences that bind to specific targets, in conjunction with fluorescence polarization for the label-free detection of chloramphenicol. bohrium.comnih.gov
| Assay Type | Detection Limit | Key Feature |
|---|---|---|
| FPIA with antibody | 10 ng/ml | Competitive interaction between a chloramphenicol-fluorophore conjugate and free chloramphenicol. nih.gov |
| Label-free FP with aptamer | 0.06 nM | Utilizes a truncated aptamer and SYBR Green I as the fluorescence source. bohrium.comnih.gov |
Molecular Biology and Genetic Techniques
Molecular biology and genetic approaches have been indispensable for dissecting the functional consequences of chloramphenicol's interaction with the ribosome and for identifying the molecular determinants of resistance.
Site-directed mutagenesis has been a powerful tool for identifying the specific nucleotides within the 23S rRNA that are critical for chloramphenicol binding and for conferring resistance. By systematically introducing mutations at specific positions in the rRNA, researchers can assess the impact of these changes on the antibiotic's inhibitory activity.
Mutations in the peptidyl transferase loop of the 23S rRNA have been extensively characterized and are known to result in decreased sensitivity or resistance to chloramphenicol in bacteria, archaea, and mitochondria. nih.gov For example, a mutation of adenine at position 2062 to cytidine leads to chloramphenicol resistance, which aligns with structural data showing that this base forms a hydrogen bond with the drug. nih.gov Similarly, mutations at other nucleotides that are in close proximity to the chloramphenicol binding site have been shown to affect its binding. pnas.org
These mutagenesis studies provide functional validation for the structural models derived from X-ray crystallography and cryo-EM. They confirm the importance of specific rRNA residues in the mechanism of action of chloramphenicol and provide a molecular basis for understanding antibiotic resistance.
Reporter Gene Assays for Protein Synthesis Inhibition
Reporter gene assays are valuable in vivo tools for studying the activity of promoters and the effect of substances on gene expression. In the context of chloramphenicol, the gene for chloramphenicol acetyltransferase (CAT), cat, is a widely used reporter. The CAT enzyme acetylates chloramphenicol, inactivating it. This system can be harnessed to study the expression of a gene of interest by fusing its promoter to the cat gene. The level of CAT activity then serves as an indirect measure of the promoter's activity.
A specific application of this is the split-CAT system, a protein-fragment complementation assay (PCA) designed to study protein-protein interactions and ubiquitylation in Escherichia coli. In this assay, the CAT enzyme is split into two non-functional fragments. These fragments are fused to two proteins of interest (a "bait" and a "prey"). If the bait and prey proteins interact, they bring the CAT fragments into close proximity, allowing them to reassemble into a functional enzyme. The restored CAT activity, which confers resistance to chloramphenicol, can be measured by the growth of the bacteria in the presence of the antibiotic. This system is sensitive to a wide range of chloramphenicol concentrations, enabling the detection of varying strengths of protein-protein interactions. For instance, to detect the non-covalent binding of ubiquitin to the protein Rpn10, a higher concentration of chloramphenicol (24 μg/mL) was used to ensure that only covalent ubiquitylation, which results in a more stable interaction and thus more efficient CAT reassembly, would promote growth nih.gov.
The general steps for a CAT reporter gene assay to monitor promoter activity are as follows youtube.com:
Construct Creation : The promoter of the gene of interest is cloned into a vector upstream of the cat gene.
Transfection : This vector is introduced into host cells (e.g., eukaryotic cells).
Expression : The cells transcribe and translate the cat gene under the control of the inserted promoter, producing the CAT enzyme.
Protein Extraction : The cellular proteins, including the CAT enzyme, are harvested.
Activity Assay : The enzymatic activity of CAT in the cell extract is measured, which reflects the activity of the promoter of interest.
Ribosome Profiling and Toeprinting Assays
Chloramphenicol inhibits protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. Ribosome profiling and toeprinting assays have been instrumental in revealing the nuanced, context-specific nature of this inhibition. These techniques demonstrate that chloramphenicol does not uniformly block peptide bond formation; instead, it causes ribosomes to stall at specific locations on the mRNA transcript. fraserlab.com
Ribosome profiling provides a global, high-resolution snapshot of ribosome positions on all translated mRNAs within a cell at a specific moment. The methodology involves treating cells with an antibiotic like chloramphenicol, followed by nuclease digestion of the mRNA not protected by ribosomes. The resulting ribosome-protected mRNA fragments ("footprints") are then sequenced, revealing the precise locations where ribosomes have stalled. Studies using ribosome profiling have shown that chloramphenicol-induced stalling is heavily influenced by the amino acid sequence of the nascent polypeptide chain, particularly the amino acid in the penultimate (-1) position within the ribosome's P-site. fraserlab.comnih.gov For example, the presence of alanine (B10760859) or threonine at the -1 position can create a "snug fit" between the drug, the ribosome, and the nascent chain, stabilizing the drug's binding and causing a translational arrest. fraserlab.com
Toeprinting is an in vitro technique that maps the precise position of a stalled ribosome on a single mRNA template. A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand starting from a primer downstream of the coding sequence. The transcriptase stops, or "toeprints," when it encounters the stalled ribosome. By analyzing the length of the resulting cDNA product, the exact location of the ribosome arrest site can be determined. Toeprinting assays have confirmed the findings of ribosome profiling, demonstrating in a controlled in vitro system that chloramphenicol-induced stalling is sequence-dependent. nih.gov For instance, a strong arrest site common to both chloramphenicol and linezolid was identified at the Leu5 codon of the hns gene, and this was readily reproduced in a toeprinting assay. nih.gov
These methodologies have been crucial in understanding how bacteria regulate the expression of chloramphenicol resistance genes, such as those involving leader peptides that induce stalling in the presence of the antibiotic to activate the expression of downstream resistance genes. fraserlab.com
Multiplex Polymerase Chain Reaction (PCR) for Resistance Gene Detection
Multiplex PCR is a rapid and specific method for the simultaneous detection and differentiation of multiple gene targets in a single reaction. This technique has been effectively applied to identify various chloramphenicol resistance genes, primarily the cat (chloramphenicol acetyltransferase) genes, in bacterial isolates.
The strategy involves designing multiple pairs of primers, each specific to a different resistance gene or gene variant. The primers are designed so that the resulting PCR products (amplicons) for each gene have distinct sizes, allowing them to be separated and identified by agarose gel electrophoresis. sigmaaldrich.cn
One study developed a multiplex PCR assay to detect and discriminate four different types of cat genes. sigmaaldrich.cn This was achieved by using four sense primers, each targeting a variable region of a specific cat gene type, and a single antisense primer targeting a conserved region common to all types. This approach allowed for the identification of cat I, cat II, cat III, and cat IV genes based on the different sizes of the amplified products in a single reaction tube. sigmaaldrich.cnresearchgate.net For example, in multidrug-resistant isolates from aquaculture farms, this method determined that Vibrio species carried the cat IV gene, while other isolates like Edwardsiella tarda and Aeromonas hydrophila carried the cat II gene. sigmaaldrich.cn
The table below summarizes primer sets that have been used for the detection of different cat genes.
| Gene Target | Primer Name | Primer Sequence (5'-3') | Expected Amplicon Size (bp) |
| cat I | C-1 | GGGTTCCGTGGCATTTGTTA | 349 |
| cat II | C-2 | TGTGCTGCAAGGCGATTAAG | 567 |
| cat III | C-3 | TTCCAGTGACCAGGTTCGTT | 275 |
| cat IV | C-4 | TGGCTGGCAGGAGAAAAGAT | 451 |
| Conserved | C-R | TTGGCCTGAGACGCCTTTTA | N/A |
Data sourced from ResearchGate. researchgate.net
This molecular tool is invaluable for epidemiological surveillance, allowing for the rapid screening of bacterial populations to understand the prevalence and distribution of specific chloramphenicol resistance determinants. nih.gov
Whole Genome Sequencing (WGS) for Resistance Gene Analysis
Whole Genome Sequencing (WGS) has become an indispensable tool in antimicrobial resistance research and surveillance. nih.gov By sequencing the entire genetic material of a bacterial isolate, WGS provides a comprehensive view of all antimicrobial resistance genes (ARGs) present, including those conferring resistance to chloramphenicol such as cat, cml, and floR. nih.govnih.gov
WGS analysis offers several advantages over targeted methods like PCR:
Comprehensive Detection : It can identify all known resistance genes, as well as novel or unexpected ones.
Genetic Context : It reveals the genetic context of resistance genes, showing whether they are located on the chromosome or on mobile genetic elements (MGEs) like plasmids, transposons, or integrons. nih.gov This information is critical for understanding the potential for horizontal gene transfer.
Epidemiological Tracking : High-resolution genomic data allows for precise tracking of the spread of resistant strains and the MGEs they carry. nih.gov
Genotype-Phenotype Correlation : WGS data can be correlated with phenotypic susceptibility testing to understand the molecular mechanisms underlying observed resistance profiles. nih.gov
For example, a study on E. coli and Salmonella isolates from pigs, pork, and humans used WGS to analyze isolates with high chloramphenicol resistance. The analysis revealed that the cmlA1 gene was located within a class 1 integron flanked by insertion sequences on various plasmid types (IncX1, IncFIA(HI1)/HI1B, and IncFII/FIB), highlighting the role of these MGEs in the dissemination of chloramphenicol resistance. nih.gov Another study on multidrug-resistant E. coli from imported shrimp used WGS to identify a suite of ARGs, including those for chloramphenicol, and to characterize the plasmids carrying them. mdpi.com
Conjugation Experiments for Horizontal Gene Transfer Studies
Conjugation is a primary mechanism for horizontal gene transfer (HGT) in bacteria, facilitating the spread of antimicrobial resistance genes, often carried on conjugative plasmids. researchgate.netjove.com Conjugation experiments are laboratory procedures designed to demonstrate and study this process.
A typical conjugation experiment involves mixing a "donor" bacterial strain, which carries a plasmid with a resistance gene (e.g., for chloramphenicol), with a "recipient" strain that lacks the plasmid and is susceptible to the antibiotic. practicalbiology.orgpracticalbiology.org The recipient strain usually has a different, chromosomally encoded resistance marker (e.g., resistance to rifampicin) to allow for its selection. practicalbiology.org
The experimental steps are generally as follows jove.compracticalbiology.orgpracticalbiology.org:
Mating : Liquid cultures of the donor and recipient strains are mixed and incubated together, allowing for cell-to-cell contact and the formation of pili, through which the plasmid DNA is transferred.
Selection : The mating mixture is plated onto selective agar plates. To select for recipient cells that have successfully received the plasmid ("transconjugants"), the agar contains both the antibiotic to which the plasmid confers resistance (chloramphenicol) and the antibiotic used to select for the recipient strain (e.g., rifampicin).
Analysis : Only the transconjugant cells, which have acquired resistance to both antibiotics, will grow on the selective media. The donor cells are killed by the recipient's selective antibiotic, and the original recipient cells are killed by the plasmid's selective antibiotic.
These experiments provide direct evidence of the transferability of resistance plasmids. Studies have used this method to show that chloramphenicol resistance genes, such as cmlA, can be co-selected for by other antibiotics like ampicillin (B1664943) and tetracycline (B611298), and that IncF plasmids are frequently involved in their dissemination. nih.gov Such experiments are fundamental to understanding the dynamics of how resistance spreads through bacterial populations. jove.comslideshare.net
Advanced Analytical Chemistry Methods for Detection and Quantification
Ensuring the absence of chloramphenicol residues in food products is a critical public health objective, given its potential toxicity. This has driven the development of highly sensitive and specific analytical methods for its detection and quantification at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the detection and quantification of chloramphenicol residues in complex matrices such as food of animal origin. lcms.czsciex.com Its widespread use is due to its exceptional sensitivity, specificity, and ability to provide structural confirmation of the analyte. lcms.czsciex.com Regulatory bodies like the European Union have established a Minimum Required Performance Limit (MRPL) for chloramphenicol in food at 0.3 micrograms per kilogram (µg/kg), a level that LC-MS/MS methods can readily achieve. lcms.czthermofisher.com
The LC-MS/MS method involves several key steps:
Sample Preparation : The initial step is to extract chloramphenicol from the complex food matrix (e.g., meat, milk, honey, shrimp) and remove interfering substances. Common techniques include liquid-liquid extraction (LLE) with solvents like ethyl acetate or solid-phase extraction (SPE). lcms.czfda.govnih.gov Simpler methods using protein precipitation with acetonitrile have also been developed to increase sample throughput. lcms.cz
Liquid Chromatography (LC) Separation : The sample extract is injected into an LC system, typically using a reversed-phase C18 or C8 column. fda.govnih.gov A mobile phase, often a mixture of water, acetonitrile, or methanol with additives like acetic acid or ammonium acetate, is used to separate chloramphenicol from other components in the extract. fda.govnih.gov
Mass Spectrometry (MS/MS) Detection : After separation, the eluent from the LC column is introduced into the mass spectrometer. The instrument is usually operated in the negative electrospray ionization (ESI) mode. fda.govnih.gov In the first stage of the mass spectrometer, the precursor ion for chloramphenicol (m/z 321) is selected. thermofisher.comfda.gov This ion is then fragmented in a collision cell, and specific product ions (e.g., m/z 257, 194, 176, and 152) are monitored in the second stage. thermofisher.comfda.gov This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides very high selectivity and sensitivity, as it is highly unlikely that an interfering compound will have the same precursor ion, product ions, and retention time as chloramphenicol.
The performance of LC-MS/MS methods for chloramphenicol analysis is rigorously validated according to international guidelines, such as the European Commission Decision 2002/657/EC. lcms.czsciex.comnih.gov Key validation parameters include recovery, repeatability, reproducibility, decision limit (CCα), and detection capability (CCβ). lcms.cznih.gov
The following table summarizes the performance of various LC-MS/MS methods for chloramphenicol detection in different food matrices.
| Food Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Shrimp | 0.08 µg/kg | 0.3 µg/kg | 85 - 102 | fda.gov |
| Milk | < 0.050 µg/kg (for screening) | CCβ = 0.12 µg/kg | Not specified | lcms.cz |
| Various (20+ matrices) | Not specified | Not specified | 92.1 - 107.1 | nih.gov |
| Honey | 0.023 µg/kg | 0.047 µg/kg | Not specified | thermofisher.com |
| Meat | Below 0.3 µg/kg | Below 0.3 µg/kg | Meets 85-120% requirement | sciex.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chloramphenicol, offering high precision and sensitivity. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.
One established method for analyzing chloramphenicol in serum includes an initial extraction of the serum sample with ethyl acetate, which also contains an internal standard for accurate quantification nih.govnih.gov. The separation is then achieved on a reversed-phase C18 microparticulate column with a mobile phase consisting of an acetonitrile-acetate buffer nih.gov. Detection is typically performed by measuring the UV absorbance at 270 nm nih.gov. This HPLC method has demonstrated greater precision and sensitivity compared to microbiological assays nih.gov.
For the determination of chloramphenicol residues in aquatic products, an HPLC method with UV detection has been developed. This procedure involves sample extraction with a mixture of ethyl acetate and ammonium hydroxide, followed by a cleanup step using an immunoaffinity column to remove interfering substances before chromatographic analysis oup.com.
The versatility of HPLC allows for its application in various contexts, from clinical monitoring in serum to residue analysis in food products, ensuring accurate and reliable quantification of chloramphenicol sielc.comhelixchrom.com.
Interactive Data Table: HPLC Methods for Chloramphenicol Analysis
| Matrix | Extraction Method | Chromatographic Column | Mobile Phase | Detection Method | Reference |
|---|---|---|---|---|---|
| Serum | Ethyl acetate with internal standard | Reversed-phase C18 | Acetonitrile-acetate buffer | UV absorbance at 270 nm | nih.govnih.gov |
| Aquatic Products | Ethyl acetate–ammonium hydroxide | Not specified | Not specified | UV Detection | oup.com |
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for the screening and quantitative analysis of chloramphenicol, particularly in food matrices. The technique is based on the specific binding of an antibody to the chloramphenicol antigen. A competitive ELISA format is commonly employed for chloramphenicol detection r-biopharm.comalgimed.com.
In a typical competitive ELISA for chloramphenicol, microtiter plates are coated with antibodies specific to chloramphenicol. When a sample containing chloramphenicol is added, it competes with a known amount of enzyme-labeled chloramphenicol for the limited number of antibody binding sites. The amount of enzyme-labeled chloramphenicol that binds is inversely proportional to the concentration of chloramphenicol in the sample. After a washing step to remove unbound substances, a substrate is added, which reacts with the enzyme to produce a colorimetric signal. The intensity of the color is then measured to determine the concentration of chloramphenicol algimed.com.
ELISA methods have been developed for the detection of chloramphenicol in various samples, including swine muscle tissue, poultry, beef, and catfish nih.gov. These assays can be highly sensitive, with some methods reporting a limit of detection as low as 0.05 µg/L researchgate.net. The development of monoclonal antibodies has further enhanced the specificity and reliability of these assays nih.gov.
To improve sensitivity and enable naked-eye detection, a colorimetric biosensor has been developed by incorporating ELISA onto the surfaces of microporous and nanofibrous membranes. The high surface area of these membranes allows for a greater number of antibodies to be immobilized, leading to a significant increase in detection sensitivity. This innovative approach has achieved a naked-eye distinguishable detection of chloramphenicol at a concentration of 0.3 ng/mL nih.govescholarship.org.
Biosensors (e.g., Photoelectrochemical Biosensors)
Biosensors offer a rapid, sensitive, and often portable alternative for the detection of chloramphenicol. These analytical devices combine a biological recognition element with a transducer to generate a measurable signal.
One type of biosensor for chloramphenicol is a colorimetric biosensor that integrates ELISA onto nanofibrous membranes. The high specific surface area of the nanofibers significantly increases the number of covalently linked antibodies, enhancing the sensor's binding capacity for antigens in a sample. This design dramatically increases the sensitivity, allowing for the detection of trace amounts of chloramphenicol with a naked-eye-distinguishable color change at concentrations as low as 0.3 ng/mL nih.govescholarship.org.
Another advanced biosensor is a label-free aptamer-based fluorescent biosensor. This system utilizes a specific aptamer for chloramphenicol as the recognition element, an aggregation-induced emission (AIE) probe as the fluorescent signal reporter, and graphene oxide as a quencher. In the absence of chloramphenicol, the aptamer is adsorbed onto the graphene oxide, bringing the AIE probe close and quenching its fluorescence. When chloramphenicol is present, the aptamer preferentially binds to it, causing the aptamer-chloramphenicol complex to detach from the graphene oxide surface. This separation restores the fluorescence of the AIE probe. This "turn-on" fluorescent aptasensor demonstrates high sensitivity, with a limit of detection of 1.26 pg/mL, and has been successfully applied to the detection of chloramphenicol in milk samples acs.orgnih.gov.
Surface-Enhanced Raman Scattering (SERS)
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique used for the rapid detection of chemical residues, including chloramphenicol. SERS enhances the Raman signal of molecules adsorbed on or near the surface of metallic nanostructures, such as gold or silver nanoparticles mdpi.comdoaj.org.
In the analysis of chloramphenicol, SERS coupled with gold colloidal nanoparticles has been effectively utilized. The interaction of chloramphenicol with the nanoparticles leads to a significant enhancement of its characteristic Raman peaks. Density functional theory (DFT) calculations have been used to assign the vibrational modes, confirming that the experimental spectrum aligns with the theoretical Raman spectrum of chloramphenicol. Key characteristic peaks for chloramphenicol have been identified at 1104 cm⁻¹, 1344 cm⁻¹, and 1596 cm⁻¹ nih.gov. The peak at 1344 cm⁻¹ is often used for quantitative analysis mdpi.comnih.gov.
The SERS technique has demonstrated good stability and a linear correlation for the quantitative analysis of chloramphenicol residues in food samples, with a detection limit as low as 0.1 µg/mL under optimal conditions nih.gov. In another study using 30 nm colloidal gold nanoparticles, a low detection limit of 10⁻⁸ M was achieved mdpi.comdoaj.org. The accuracy of SERS measurements for chloramphenicol has been verified by comparison with HPLC mdpi.comresearchgate.net.
To further enhance the sensitivity and applicability of SERS, a lateral flow immunoassay (LFA) strip based on SERS has been developed. This method uses antibody-modified gold@silver core-shell nanoparticles as SERS nanotags for the quantitative detection of chloramphenicol and related compounds researchgate.net.
Interactive Data Table: SERS Detection of Chloramphenicol
| Nanoparticles | Characteristic Peaks (cm⁻¹) | Limit of Detection | Application | Reference |
|---|---|---|---|---|
| Gold colloidal nanoparticles | 1104, 1344, 1596 | 0.1 µg/mL | Food samples | nih.gov |
| 30 nm colloidal Au NPs | 1344 | 10⁻⁸ M | Eye drops | mdpi.comdoaj.org |
| Au@Ag core-shell NPs | Not specified | 0.36 ng/mL | Aquatic products | researchgate.net |
Electrodiffusion and Permeability Assays
Permeability assays are crucial for understanding the mechanisms of bacterial resistance to chloramphenicol that are not based on enzymatic inactivation. Reduced membrane permeability can be a significant factor in chloramphenicol resistance.
Studies on Haemophilus influenzae strains with high-level chloramphenicol resistance, but lacking the chloramphenicol acetyltransferase enzyme, have revealed a mechanism based on a permeability barrier. In these resistant strains, the rate of chloramphenicol uptake during logarithmic growth was found to be decreased compared to susceptible strains when measured by HPLC nih.gov. This reduced uptake suggests an alteration in the bacterial outer membrane that hinders the diffusion of chloramphenicol into the cell. Further analysis of the outer membrane proteins of these resistant transformants showed a significant reduction in a 40-kilodalton protein, which is proposed to be involved in the transport of chloramphenicol across the outer membrane nih.gov.
These findings from permeability assays, which directly measure the uptake of the antibiotic, provide evidence for a non-enzymatic resistance mechanism involving a modification of the bacterial cell envelope that limits the intracellular concentration of chloramphenicol nih.gov.
Quantitative Mass Spectrometry (e.g., Label-Free Quantitative Mass Spectrometry for Ribosomal Proteins)
Quantitative mass spectrometry has emerged as a powerful tool for investigating the multifaceted effects of chloramphenicol on bacterial cells, particularly its impact on the ribosome. Label-free quantitative mass spectrometry (LFQ-MS) allows for the comprehensive and quantitative analysis of the proteome, providing insights into the cellular response to antibiotic treatment.
A study investigating the effects of chloramphenicol on the maturation of the 50S ribosomal subunit in Escherichia coli utilized LFQ-MS. The results revealed that chloramphenicol treatment leads to the upregulation of not only ribosomal proteins but also assembly factors involved in ribosome biogenesis doaj.orgnih.govresearchgate.net. This indicates a complex cellular response to the inhibition of protein synthesis, where the cell may attempt to compensate by increasing the production of ribosomal components.
The LFQ-MS analysis, in conjunction with cryo-electron microscopy, demonstrated that chloramphenicol treatment results in the accumulation of pre-50S ribosomal precursors. These findings suggest that chloramphenicol interferes with the maturation of the 50S subunit through both direct binding to ribosomal precursors and indirect mechanisms related to the disruption of the balance of ribosomal proteins and assembly factors doaj.orgnih.govresearchgate.net.
In Vitro and Cell-Free Systems for Mechanistic Studies
In vitro and cell-free systems have been instrumental in elucidating the fundamental mechanism of action of chloramphenicol. These systems allow for the study of specific biochemical processes, such as protein synthesis, in a controlled environment, free from the complexities of a living cell.
Chloramphenicol's primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome and inhibiting the peptidyl transferase activity, which is responsible for forming peptide bonds between amino acids patsnap.comwikipedia.org. This action prevents the elongation of the polypeptide chain, thus halting protein synthesis patsnap.com.
Cell-free protein synthesis systems, derived from both bacteria and mammals, have been used to study the effects of chloramphenicol. Interestingly, chloramphenicol can also inhibit protein synthesis in mammalian cell-free systems, particularly when protein synthesis is stimulated by the addition of template RNA. This suggests that chloramphenicol may compete with messenger RNA for binding sites on the ribosome nih.gov. The differential sensitivity of intact mammalian and microbial cells to chloramphenicol may be related to differences in the stability or turnover of ribosomal template RNA nih.gov.
Studies using partial reconstitution of ribosomal subunits have identified the specific ribosomal protein involved in chloramphenicol binding. Experiments with 50S-derived cores and split proteins have demonstrated that protein L16 is essential for chloramphenicol binding to the ribosome researchgate.net.
These in vitro and cell-free approaches have been critical in defining the molecular target of chloramphenicol and understanding the intricacies of its inhibitory action on the ribosome patsnap.comnih.gov.
Cell-Free Protein Synthesis Inhibition Assays
Cell-free protein synthesis (CFPS) inhibition assays are powerful in vitro tools used to determine the potency of antibiotics like chloramphenicol by measuring their impact on protein production outside of a living cell. These systems utilize cellular extracts, typically from Escherichia coli (such as the S30 extract), or reconstituted systems composed of purified components (known as the PURE system), which contain all the necessary machinery for transcription and translation, including ribosomes, tRNAs, and enzymes.
The fundamental principle of this assay involves the in vitro synthesis of a reporter protein, such as firefly luciferase, from a corresponding mRNA template. The activity of the newly synthesized reporter protein is then quantified, usually through a luminescent or fluorescent signal. By introducing an inhibitor like chloramphenicol to the reaction, its effect on protein synthesis can be precisely measured by the reduction in the reporter signal. This allows for the determination of key inhibitory metrics, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the protein synthesis rate by 50%.
Research has utilized this methodology to evaluate the inhibitory properties of chloramphenicol and its synthetic analogs. For instance, in a study using an E. coli S30 extract to synthesize firefly luciferase, chloramphenicol exhibited a dose-dependent inhibition of protein synthesis. mdpi.com These experiments are crucial for structure-activity relationship (SAR) studies, helping to identify how chemical modifications to the parent compound affect its inhibitory potency.
| Compound | IC50 (µM) in E. coli S30 Cell-Free System |
|---|---|
| Chloramphenicol (CHL) | 2.8 ± 0.5 |
| CAM-C4-TPP | 0.9 ± 0.2 |
This table presents the half-maximal inhibitory concentration (IC50) values for Chloramphenicol and a synthetic analog in a cell-free protein synthesis system using an E. coli S30 extract. Data sourced from mdpi.com.
Ribosomal Binding Assays
Ribosomal binding assays are essential for directly quantifying the affinity of an antibiotic for its target, the ribosome. These assays provide critical insights into the molecular interactions that underpin the mechanism of action. For chloramphenicol, which targets the 50S ribosomal subunit, these assays can reveal how tightly it binds and how its binding is affected by chemical modifications.
A common technique is the competition binding assay, which measures the ability of an unlabeled compound (the competitor, e.g., chloramphenicol) to displace a labeled ligand that is already bound to the ribosome. nih.gov The labeled ligand is often a fluorescently tagged version of an antibiotic known to bind to a similar or overlapping site. For example, BODIPY-labeled erythromycin (BODIPY-ERY) is frequently used. nih.gov Erythromycin binds in the nascent polypeptide exit tunnel, a site that partially overlaps with the chloramphenicol binding site in the peptidyl transferase center. nih.gov
In a typical experiment, ribosomes are incubated with the fluorescently labeled probe. Increasing concentrations of the unlabeled competitor, such as chloramphenicol or its derivatives, are then added. The displacement of the fluorescent probe is monitored by measuring a change in its fluorescence properties, such as fluorescence anisotropy or polarization. nih.gov From this data, the apparent dissociation constant (KDapp) can be calculated, which indicates the affinity of the competitor for the ribosome. A lower KDapp value signifies a higher binding affinity.
Studies utilizing this method have determined the binding affinity of chloramphenicol and a variety of its amino-acid analogues. These findings are crucial for understanding the structural requirements for effective ribosome binding. For example, the L-histidyl analogue of chloramphenicol (His-CAM) was found to have a significantly higher affinity for the ribosome compared to the parent compound. nih.gov Direct binding assays using radiolabeled chloramphenicol, such as [14C]-CLM, have also been used to corroborate these findings. mdpi.com
| Compound | Apparent Dissociation Constant (KDapp) (µM) |
|---|---|
| Chloramphenicol (CLM) | 2.8 ± 0.5 |
| His-CAM | 0.24 ± 0.06 |
| CAM-C4-TPP | 0.61 ± 0.07 |
This table displays the apparent dissociation constants (KDapp) for Chloramphenicol and several of its analogs, as determined by competition binding assays with BODIPY-ERY on E. coli ribosomes. A lower KDapp value indicates stronger binding affinity. Data sourced from mdpi.comnih.gov.
Vi. Environmental and Ecological Aspects of Chloramphenicol Resistance
Prevalence of Chloramphenicol Resistance Genes in Environmental Reservoirs
Even though the use of chloramphenicol in food-producing animals has been banned or restricted in many countries for years, resistance genes persist and are commonly detected in various environmental compartments. nih.govoup.com This persistence is often attributed to co-selection, where the use of other antibiotics promotes the survival of bacteria carrying plasmids that also happen to contain chloramphenicol resistance genes. nih.govoup.comresearchgate.net
Aquatic environments are recognized as ideal settings for the acquisition and dissemination of antibiotic resistance. e-fas.org They receive a continuous influx of contaminants from industrial, agricultural, and domestic sources, creating hotspots for the spread of ARGs. e-fas.orgfrontiersin.org
Research in the coastal marine waters of Jiaozhou Bay, China, found that 0.15–6.70% of cultivable bacteria were resistant to chloramphenicol, with the highest concentrations near river mouths and sewage processing plants. researchgate.net A study in Northwestern Borneo focusing on Escherichia coli in aquaculture farms and rivers revealed that 29.4% of isolates were resistant to chloramphenicol. koreascience.krresearchgate.net The primary resistance mechanisms identified are enzymatic inactivation by chloramphenicol acetyltransferases (CATs), encoded by cat genes, and efflux pumps, encoded by genes like cml and floR. researchgate.netoup.com
In the Borneo study, of the chloramphenicol-resistant E. coli, all 10 isolates carried the cat II gene, five had cat IV, three had cat III, and two had cat I. koreascience.krkoreascience.kr Similarly, a study of aquatic products in Zhejiang, China, found that the chloramphenicol resistance-related genes floR and cmlA had the highest detection rate among antibiotic-resistant bacteria at 79%. nih.gov The continued use of florfenicol, a derivative of chloramphenicol, in aquaculture is considered a direct cause of this high prevalence. nih.gov
Table 1: Prevalence of Chloramphenicol Resistance in Aquatic Environments
| Location/Study | Sample Source | Organism | Resistance Prevalence | Detected Genes |
| Northwestern Borneo, Malaysia | Aquaculture farms and rivers | Escherichia coli | 29.4% resistant to Chloramphenicol | cat I, cat II, cat III, cat IV koreascience.krkoreascience.kr |
| Jiaozhou Bay, China | Coastal marine waters | Cultivable bacteria | 0.15–6.70% resistant to Chloramphenicol | cat I, cat III researchgate.net |
| Zhejiang, China | Aquatic products | Bacteria | 28% resistant to Chloramphenicol | floR, cmlA (79% detection rate in resistant bacteria) nih.gov |
| Dalian, China | Marine aquaculture fish | Bacteria | >50% resistance rate | floR (88% detection rate) nih.gov |
Soil is a vast and diverse reservoir of antibiotic resistance genes. nih.gov Agricultural soils are of particular concern due to the application of animal manure, which can introduce antibiotic residues and resistant bacteria. journalvantage-maitreyi.comnih.gov Studies have shown that chloramphenicol resistance genes are present in agricultural soils, often as a result of waste from swine feedlots. acs.org
A study of beef cattle feedlots in Kansas, USA, isolated bacteria resistant to high concentrations of chloramphenicol, including Pseudomonas stutzeri, Escherichia/Shigella sp., and Staphylococcus equorum. bioone.org Functional metagenomic studies of soil have revealed novel, previously undiscovered chloramphenicol resistance genes, highlighting the soil resistome as a source of potential future clinical challenges. nih.gov Research has detected various chloramphenicol resistance genes, including cmlA, floR, fexA, and cfr, in soil samples from agricultural fields impacted by swine wastewater. acs.org The concentration of these genes in soil can reach levels as high as 1.50 × 10⁶ copies per gram. acs.org The presence of these genes in soil can disrupt the natural microbial ecology and poses a risk of transmission through the food chain. nih.gov
Wastewater from pharmaceutical manufacturing facilities is a significant point source for the release of antibiotics and ARGs into the environment. mdpi.combohrium.com These effluents are considered hotspots for horizontal gene transfer, where resistance genes can move between different bacteria. mdpi.com
A study of four pharmaceutical facilities in Nigeria found a high prevalence of chloramphenicol resistance genes. mdpi.com The genes catA1 and cmlA were screened for, and both were widely distributed. mdpi.com The catA1 gene was detected in samples from all four facilities, while cmlA was found in three. mdpi.com In a related study on bacterial isolates from Nigerian pharmaceutical wastewater, the catA1 gene was the most frequently detected ARG, found in 58.3% of the 60 bacterial isolates. bohrium.commdpi.com This highlights the role of pharmaceutical manufacturing in disseminating chloramphenicol resistance into the environment. mdpi.com
Table 2: Prevalence of Chloramphenicol Resistance Genes in Nigerian Pharmaceutical Wastewater
| Gene | Detection Method | Prevalence |
| catA1 | Metagenomic DNA Analysis | Detected in 100% of facilities studied mdpi.com |
| cmlA | Metagenomic DNA Analysis | Detected in 75% of facilities studied mdpi.com |
| catA1 | Analysis of Bacterial Isolates | Found in 58.3% of isolates mdpi.com |
Transmission Pathways of Resistance
The dissemination of antibiotic resistance from environmental reservoirs to humans is a complex process involving multiple pathways. researchgate.net The primary routes include the food chain and direct exposure to contaminated environments. nih.govcdc.gov
The food chain is a major vehicle for the transmission of antibiotic-resistant bacteria from agricultural and aquacultural environments to humans. nih.gov Resistant bacteria present in animals can contaminate meat, eggs, and milk during processing. cdc.gov Similarly, the use of untreated animal waste as fertilizer can contaminate fruits and vegetables. cdc.govnih.gov
The persistence of chloramphenicol resistance in bacteria isolated from pigs and pork, years after the antibiotic was banned for use in food animals in Thailand, demonstrates the resilience of these resistance genes within the food production system. nih.gov This persistence is often due to the linkage of chloramphenicol resistance genes (like cmlA) on mobile genetic elements, such as plasmids, with genes that confer resistance to other legally used antibiotics like sulfonamides and tetracyclines. oup.comresearchgate.net Therefore, the use of other antimicrobials can inadvertently co-select for chloramphenicol resistance, allowing it to persist and be transmitted through the food supply. nih.govoup.com Consumption or handling of contaminated food products can lead to the transfer of these resistant bacteria to the human gut. researchgate.net
Humans can be exposed to antibiotic-resistant bacteria through direct contact with contaminated environmental media such as water and soil. researchgate.net Recreational activities like swimming in contaminated surface waters can lead to exposure and potential infection. nih.gov The presence of chloramphenicol-resistant bacteria in rivers and coastal waters, often originating from aquaculture or wastewater discharge, poses a direct risk to public health. e-fas.orgresearchgate.net
Direct contact with soil or inhalation of dust can also expose humans to the soil microbiota, which is a known reservoir of resistance genes. bioone.orgresearchgate.net The environment acts as a conduit where faecal bacteria from humans and animals, which may carry resistance genes, come into contact with native environmental bacteria, providing opportunities for horizontal gene transfer. nih.gov This exchange can lead to the emergence of novel resistant strains that may subsequently colonize or infect humans. longdom.org
Disposal of Aquaculture Wastewater
Aquaculture, a rapidly growing sector of food production, has been identified as a significant contributor to the environmental burden of antibiotic resistance. The wastewater generated from aquaculture farms is often discharged directly into surrounding aquatic ecosystems, such as rivers and coastal waters, with little to no pre-treatment. e-fas.org This effluent can be laden with a variety of contaminants, including uneaten feed, fish excreta, and residual antibiotics like chloramphenicol, as well as bacteria harboring resistance genes.
The direct release of this wastewater creates a potent selective pressure for the development of antibiotic-resistant bacteria in the environment. Studies have demonstrated a higher prevalence of chloramphenicol-resistant bacteria in water and sediment samples collected from and around aquaculture facilities. For instance, research in West Bengal, India, which has a high concentration of aquaculture, found that the minimum inhibitory concentrations (MICs) of chloramphenicol against Aeromonas spp. and E. coli isolated from aquaculture environments were significantly elevated, indicating a high level of resistance. mjima.org
A study conducted in Northwestern Borneo provides further evidence of this link. Researchers isolated E. coli from both aquaculture farms and nearby rivers and found that 29.4% of the isolates were resistant to chloramphenicol. e-fas.org The presence of chloramphenicol resistance genes, such as cat I, cat II, cat III, and cat IV, in these isolates underscores the role of aquaculture wastewater in disseminating these genetic determinants of resistance into the wider environment. e-fas.org The discharge of such wastewater not only contaminates the immediate receiving waters but also facilitates the transfer of resistance genes to native aquatic bacteria, thereby amplifying the reservoir of antibiotic resistance.
Table 1: Prevalence of Chloramphenicol Resistance in E. coli from Aquaculture and River Water in Northwestern Borneo An interactive table detailing the percentage of E. coli isolates resistant to various antibiotics, highlighting the significant presence of chloramphenicol resistance in aquaculture environments.
| Antibiotic | Percentage of Resistant E. coli Isolates (%) |
|---|---|
| Amoxicillin (B794) | 85.3 |
| Tetracycline (B611298) | 35.3 |
| Chloramphenicol | 29.4 |
| Nitrofurantoin | 17.6 |
| Nalidixic Acid | 8.8 |
Source: Adapted from a 2018 study on antibiotic resistance in aquaculture environments. e-fas.org
Impact of Anthropogenic Activities on Resistance Dissemination
Human activities, particularly those related to agriculture and sanitation, play a pivotal role in the spread of chloramphenicol resistance in the environment.
Despite being banned for use in food-producing animals in many countries due to health concerns, the illegal use of chloramphenicol persists in both aquaculture and other veterinary practices. fda.gov This is often driven by its low cost and broad-spectrum activity. In aquaculture, chloramphenicol may be used illicitly to control bacterial diseases in fish and shrimp. e-fas.org This off-label use directly contributes to the selection and proliferation of chloramphenicol-resistant bacteria within the farm environment, which are then disseminated through wastewater discharge. e-fas.org
In terrestrial animal husbandry, the illegal administration of chloramphenicol to livestock such as cattle and poultry also serves as a significant source of environmental contamination. fda.gov For example, historical testing of meat samples in the United States revealed dangerous residue levels of chloramphenicol, indicating its illegal use in cattle and pigs. fda.gov More recent studies in various parts of the world continue to detect chloramphenicol residues in animal products, suggesting its ongoing illicit use. lshtm.ac.uk This practice not only poses a direct risk to human health through consumption of contaminated products but also contributes to the environmental load of chloramphenicol and its resistance genes through the disposal of animal waste.
The improper management and disposal of fecal waste from both human and animal sources is a major pathway for the dissemination of antibiotic-resistant bacteria and resistance genes into the environment. Fecal matter from livestock that have been treated with antibiotics, including illegally administered chloramphenicol, contains high concentrations of both the antibiotic residues and resistant bacteria. When this manure is used as fertilizer without adequate treatment, it introduces these contaminants into agricultural soils.
Research has shown a strong correlation between the application of animal manure and the abundance of antibiotic resistance genes in soil. A study on swine feedlots found high concentrations of chloramphenicol-resistance genes in both wastewater and the agricultural soils where the waste was applied. researchgate.net This indicates that fecal contamination is a primary driver of the spread of chloramphenicol resistance in terrestrial environments. The resistant bacteria and genes can then be transported to nearby water bodies through runoff, further contaminating aquatic ecosystems.
Table 2: Concentration of Chloramphenicol Resistance Genes in Swine Feedlot Environments An interactive table presenting the levels of various chloramphenicol resistance genes found in swine wastewater and the soil to which it was applied, demonstrating the impact of fecal disposal.
| Resistance Gene | Highest Concentration in Wastewater (copies/mL) | Highest Concentration in Soil (copies/g) |
|---|---|---|
| cmlA | 6.69 × 10⁶ | 1.50 × 10⁶ |
| floR | Present in all samples | Present in all samples |
| fexA | Present in all samples | Present in all samples |
| cfr | Present in all samples | Present in all samples |
| fexB | Present in all samples | Present in all samples |
Source: Adapted from a 2013 study on chloramphenicol resistance genes from swine feedlots. researchgate.net
Surveillance and Monitoring of Environmental Resistance
Effective surveillance and monitoring are essential to understand the prevalence and spread of chloramphenicol resistance in the environment and to develop targeted interventions. Environmental monitoring programs for antibiotic resistance are increasingly being recognized as a critical component of a "One Health" approach, which acknowledges the interconnectedness of human, animal, and environmental health. nih.govnih.gov
These surveillance efforts often involve the collection of samples from various environmental compartments, including wastewater, surface water, and sediment. The analysis of these samples typically focuses on the detection and quantification of chloramphenicol-resistant bacteria, such as E. coli, and specific chloramphenicol resistance genes. For example, a surveillance program in the Gulf Cooperation Council (GCC) region analyzed E. coli from marine waters and found that 6.6% of isolates were resistant to chloramphenicol. nih.gov
Wastewater treatment plants are recognized as hotspots for the collection and potential dissemination of antibiotic resistance, making them key sites for monitoring. nih.gov Surveillance of wastewater can provide valuable data on the types and levels of antibiotic resistance circulating in the human population that contributes to the sewage system. Furthermore, monitoring river water upstream and downstream of wastewater discharge points can help to assess the impact of these discharges on the receiving environment.
National and international initiatives are underway to standardize methods for environmental antibiotic resistance surveillance to ensure that data is comparable across different studies and regions. nih.gov These programs aim to establish baseline levels of resistance, identify emerging threats, and evaluate the effectiveness of mitigation strategies.
Table 3: Findings from Environmental Surveillance of Chloramphenicol Resistance An interactive table summarizing the results of various environmental monitoring studies, showcasing the prevalence of chloramphenicol resistance in different environmental settings.
| Location/Study | Sample Type | Key Finding |
|---|---|---|
| Gulf Cooperation Council (GCC) Region | Marine Water | 6.6% of E. coli isolates were resistant to chloramphenicol. nih.gov |
| Northwestern Borneo | Aquaculture and River Water | 29.4% of E. coli isolates were resistant to chloramphenicol. e-fas.org |
| Peri-urban Kolkata, India | Aquaculture Environment | High MICs of chloramphenicol against Aeromonas spp. and E. coli were observed. mjima.org |
| China | Finfish Aquaculture | Resistance to phenicols (including chloramphenicol) was reported in 40% of samples from developing continents. nih.gov |
Source: Compiled from various research articles on environmental antibiotic resistance. e-fas.orgmjima.orgnih.govnih.gov
Vii. Current Research Directions and Future Perspectives
Repurposing and Re-evaluation of Chloramphenicol
In parallel with the development of new derivatives, there is a renewed interest in using the original chloramphenicol molecule for specific, challenging infections. mdpi.comnih.gov This revival is driven by the antibiotic's broad spectrum, low rates of resistance development in some contexts, and efficacy against pathogens that are resistant to newer drugs. mdpi.commdpi.com
The rise of multidrug-resistant Gram-negative bacteria has created a critical need for effective treatments. nih.gov Studies have shown that a significant percentage of MDR Gram-negative bacilli remain susceptible to chloramphenicol. One study found 68% of MDRGNB isolates were sensitive to the antibiotic. nih.gov This suggests that chloramphenicol could play a therapeutic role in managing infections caused by these difficult-to-treat pathogens, especially when other options are limited. nih.gov
Bacterial biofilms, which are notoriously resistant to antibiotics, represent another major clinical challenge. Chloramphenicol has demonstrated antibiofilm properties. mdpi.com Research has shown that chloramphenicol can significantly decrease biofilm formation by various bacteria, including Klebsiella sp., Pseudomonas aeruginosa, and Bacillus pumilus. nih.gov In one study, chloramphenicol was more effective than tetracycline (B611298) at reducing biofilm formation. nih.gov Another study investigating Serratia marcescens biofilm found that only chloramphenicol, among several common antibiotics tested, was able to reduce both biofilm biomass and viability. mdpi.com
Combining antibiotics is a strategy to enhance efficacy, overcome resistance, and potentially reduce toxicity by using lower concentrations of each drug. researchgate.netnih.gov Chloramphenicol has been studied in combination with various other antimicrobial agents, with mixed results showing both synergy and antagonism.
Synergistic Interactions:
With Amoxicillin (B794) and Augmentin: A high percentage of synergistic interactions (70%) was observed when chloramphenicol was combined with amoxicillin and Augmentin against multiple antibiotic-resistant bacteria. researchgate.net
With Haloduracin (B1576486): A remarkable synergistic effect was noted between chloramphenicol and haloduracin (a bacteriocin) against a range of Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis. nih.gov This synergy allows for the use of substantially reduced concentrations of both agents. nih.gov
With Diminazene (B1218545) Aceturate: Synergy was observed when chloramphenicol was combined with diminazene aceturate against both Gram-negative (E. coli, K. pneumoniae) and Gram-positive (S. aureus) clinical isolates. ovid.com
Antagonistic Interactions:
With Beta-Lactams: Antagonism has been demonstrated when chloramphenicol is combined with certain beta-lactam antibiotics. Studies have shown that chloramphenicol can antagonize the bactericidal activity of cefotaxime (B1668864) and ceftriaxone, particularly when chloramphenicol itself is only bacteriostatic against the target organism. nih.govasm.org Similarly, antagonism has been reported with ampicillin (B1664943) against Haemophilus influenzae, especially at lower concentrations of chloramphenicol. oup.com This effect is thought to occur because chloramphenicol, by inhibiting protein synthesis, prevents the cell wall synthesis that bactericidal beta-lactams target.
| Combination Agent | Target Organism(s) | Observed Effect | Reference |
|---|---|---|---|
| Amoxicillin / Augmentin | Multiple antibiotic-resistant bacteria | Synergy | researchgate.net |
| Haloduracin | S. aureus, E. faecium, E. faecalis, Streptococcus sp. | Synergy | nih.gov |
| Diminazene Aceturate | E. coli, K. pneumoniae, S. aureus | Synergy | ovid.com |
| Cefotaxime / Ceftriaxone | Gram-negative rods, Group B streptococci | Antagonism | nih.govasm.org |
| Ampicillin | Haemophilus influenzae | Antagonism | oup.comasm.org |
Combating Antibiotic Resistance: New Strategies
To overcome the challenge of chloramphenicol resistance, scientists are pursuing several innovative strategies aimed at neutralizing the molecular machinery that bacteria use to defend themselves. These approaches include disrupting the very process of ribosome creation, blocking the enzymes that deactivate the antibiotic, and disabling the pumps that expel it from the bacterial cell.
The bacterial ribosome, the primary target of chloramphenicol, is a complex structure essential for protein synthesis. nih.govmdpi.com Beyond its well-known role in inhibiting the elongation of protein chains, chloramphenicol has also been shown to interfere with the assembly of the ribosomal subunits themselves. nih.govnih.gov
Initially, it was observed that treatment with chloramphenicol leads to the accumulation of defective ribosomal particles that contain precursor forms of ribosomal RNA (rRNA) and an incomplete set of ribosomal proteins. nih.gov This effect was thought to be a secondary consequence of the primary inhibition of protein synthesis, which disrupts the delicate balance between rRNA and ribosomal protein production. nih.gov However, more recent investigations suggest a more multifaceted interaction. For instance, studies in Escherichia coli have shown that chloramphenicol treatment can lead to an upregulation of assembly factor proteins, indicating a direct impact on the maturation process of the 50S ribosomal subunit. nih.gov
This interference with ribosome biogenesis is now considered a promising, albeit complex, target for new antimicrobials. mdpi.com The rationale is that directly inhibiting ribosome assembly could be an irreversible process, leading to the formation of "assembly dead ends"—immature particles that are subsequently destroyed by cellular enzymes. mdpi.com This contrasts with translation inhibition, which can be reversed once the antibiotic is removed. mdpi.com Understanding the nuanced effects of compounds like chloramphenicol on ribosomal assembly could pave the way for novel therapeutic strategies that exploit this fundamental bacterial process. nih.gov
The most common mechanism of bacterial resistance to chloramphenicol is the enzymatic inactivation of the drug by chloramphenicol acetyltransferases (CATs). nih.govwikipedia.orgoup.com These enzymes transfer an acetyl group from acetyl-coenzyme A to the hydroxyl groups of chloramphenicol, a modification that prevents the antibiotic from binding to the ribosome. nih.govwikipedia.org
CAT enzymes are found in many pathogenic bacteria and are categorized into several types, with Type I (CATI) being particularly prevalent. nih.govresearchgate.net The detailed structural and mechanistic understanding of these enzymes is a cornerstone for developing inhibitors. High-resolution crystal structures of CAT enzymes, such as CATI, reveal the deep binding pocket where chloramphenicol sits. nih.govwikipedia.org This structural information is critical for the rational design of inhibitor molecules that could block the active site of the CAT enzyme. nih.gov By inhibiting CAT, the antibiotic would be protected from inactivation, thus re-sensitizing resistant bacteria to chloramphenicol's effects. The development of effective CAT inhibitors represents a key strategy to extend the therapeutic life of this important antibiotic.
Table 1: Types of Chloramphenicol Acetyltransferases (CATs)
| CAT Type | Prevalence | Substrate Specificity | Significance in Resistance |
| Type A (Classical) | High | Inactivates chloramphenicol, thiamphenicol, and azidamfenicol. frontiersin.org | Responsible for high-level chloramphenicol resistance. researchgate.net |
| Type B (Novel) | Less Common | Varies among subgroups. | Associated with lower-level chloramphenicol resistance. researchgate.netfrontiersin.org |
Another significant mechanism of resistance involves efflux pumps, which are membrane proteins that actively expel antibiotics from the bacterial cell. nih.govplos.org Several superfamilies of efflux pumps, including the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Cell Division (RND) family, are known to transport chloramphenicol out of the cell, reducing its intracellular concentration to sub-therapeutic levels. nih.govfrontiersin.org
Research has shown that inhibiting these pumps can restore bacterial susceptibility to chloramphenicol. nih.govnih.gov Efflux pump inhibitors (EPIs) are compounds that block the action of these pumps. Studies have demonstrated the effectiveness of various EPIs in combination with chloramphenicol. For example, in Streptomyces coelicolor, the MIC of chloramphenicol was reduced in the presence of EPIs like reserpine (B192253) and Phe-Arg-β-naphthylamide (PAβN). nih.gov Similarly, in Burkholderia thailandensis, PAβN and a quinazoline (B50416) derivative partially restored susceptibility to chloramphenicol by inhibiting RND-type efflux pumps. plos.orgnih.gov The development of potent and specific EPIs is a major focus of research to combat multidrug resistance, including resistance to chloramphenicol. frontiersin.org
Table 2: Research Findings on Efflux Pump Inhibitors and Chloramphenicol
| Bacterial Species | Efflux Pump Family | Efflux Pump Inhibitor (EPI) | Outcome |
| Streptomyces coelicolor | Major Facilitator Superfamily (MFS) | Reserpine, Phe-Arg-β-naphthylamide (PAβN) | Fourfold and eightfold decrease in chloramphenicol MIC, respectively. nih.gov |
| Burkholderia thailandensis | Resistance-Nodulation-Division (RND) | Phe-Arg-β-naphthylamide (PAβN), Compound 1190 (a quinazoline derivative) | Partial restoration of susceptibility to chloramphenicol. plos.orgnih.gov |
| Escherichia coli | Resistance-Nodulation-Division (RND) | Phe-Arg-β-naphthylamide (PAβN) | Increased susceptibility to chloramphenicol in strains with multidrug efflux pumps. nih.gov |
Advanced Computational and Modeling Approaches for Drug Design
Modern drug discovery increasingly relies on advanced computational methods to design more effective and resilient antibiotics. youtube.com In the context of chloramphenicol, computational modeling and molecular dynamics simulations are being used to create novel derivatives that can overcome existing resistance mechanisms. nih.govnih.gov
One promising approach involves the design of chloramphenicol homodimers—molecules where two chloramphenicol units are joined by a linker. nih.gov The rationale for this design is based on crystallographic data showing that chloramphenicol can bind to at least two different sites on the bacterial ribosome: one in the catalytic center and another at the entrance to the peptide exit tunnel. nih.govnih.gov By linking two molecules, these dimers can potentially bind to both sites simultaneously or have an enhanced affinity for one site, leading to a more potent inhibitory effect. nih.gov
Computational modeling plays a crucial role in optimizing the length and flexibility of the linker connecting the two chloramphenicol units. nih.gov Footprinting analysis and molecular dynamics simulations help rationalize the observed effects and verify the binding modes of these new constructs. nih.gov These computational techniques allow researchers to predict how a molecule will interact with its target, guiding the synthesis of compounds with improved activity, particularly against resistant strains. youtube.comnih.gov
Understanding the Evolution and Ecology of Resistance Genes in Natural and Clinical Settings
Chloramphenicol resistance genes are not a recent phenomenon that arose solely with the clinical use of the antibiotic. Phylogenetic studies suggest that many resistance genes have a long evolutionary history within environmental bacterial communities, which act as a vast reservoir. oup.comillinois.edu These genes can be mobilized and transferred to pathogenic bacteria through mobile genetic elements like plasmids and transposons. nih.gov
For instance, genes encoding CAT enzymes and efflux pumps are frequently found on conjugative plasmids that also carry resistance genes for other classes of antibiotics, such as tetracyclines and sulfonamides. nih.gov This co-location of resistance genes means that the use of other antibiotics can inadvertently co-select for and maintain chloramphenicol resistance within a bacterial population, even after the use of chloramphenicol has been reduced or stopped. nih.gov
Recent research also explores the complex interplay between antibiotics, bacteria, and bacteriophages. One study found that chloramphenicol can slow the evolution of phage resistance in E. coli by suppressing certain types of bacterial mutants. nih.govplos.org Furthermore, analyses of bacterial populations have revealed fitness costs associated with resistance; for example, in Streptococcus pneumoniae, strains resistant to chloramphenicol were observed to have a higher clearance rate from the host compared to susceptible strains in the absence of the antibiotic. plos.org Understanding these ecological and evolutionary dynamics is crucial for predicting the spread of resistance and for developing long-term strategies to preserve the effectiveness of antibiotics.
Q & A
Q. What are the key physicochemical properties of chloramphenicol that influence its formulation and experimental applications?
Chloramphenicol’s physicochemical properties, such as water solubility (log10ws = -2.11), melting point (423.00 ± 1.00 K), and thermodynamic parameters (e.g., standard enthalpy of vaporization = 113.75 kJ/mol), critically affect its stability, solubility in solvents, and interaction with biomolecules . For formulation design, its low water solubility necessitates the use of surfactants or lipid-based carriers (e.g., solid lipid nanoparticles) to enhance bioavailability . Researchers should prioritize characterizing these properties using methods like UV absorption, volumetric analysis, or computational models (e.g., Joback or Crippen methods) to predict solubility and interactions .
Q. How can researchers ensure reproducibility in chloramphenicol-related experiments?
Reproducibility requires rigorous documentation of methods, including sourcing high-purity standards (e.g., Sigma Reference Standard C6455) and specifying parameters like adsorbent dosage, temperature, and solvent composition . For bioassays, adherence to protocols such as ELISA (using Chloramphenicol-HRP conjugates) or chromatographic methods (e.g., HPLC with YGC Agar media) is essential . Cross-laboratory validation, as demonstrated in historical cholera studies, helps confirm experimental outcomes .
Q. What experimental designs are suitable for initial studies on chloramphenicol’s antimicrobial activity?
Begin with in vitro susceptibility testing (e.g., broth microdilution) using gram-negative bacterial models (e.g., Vibrio comma), ensuring proper controls for solvent effects and antibiotic degradation . Dose-response curves should account for chloramphenicol’s bacteriostatic vs. bactericidal effects. For in vivo models, murine infection studies require standardized inoculation protocols and monitoring of pharmacokinetic parameters (e.g., plasma half-life) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize chloramphenicol formulations for targeted delivery?
RSM employs multivariate analysis (e.g., Central Composite Design or Box-Behnken Design) to model interactions between variables like lipid content (X1), surfactant concentration (X2), and drug-loading ratios (X3). For example, optimizing solid lipid nanoparticles (SLNs) achieved 83.29% entrapment efficiency and sustained release over 48 hours by balancing glyceryl monostearate and poloxamer 188 levels . Similarly, nanoemulsions for blood-brain barrier penetration were optimized using RSM to minimize particle size (95.33 nm) and polydispersity (0.238) . Researchers should validate models via ANOVA and confirm predictions with in vitro release kinetics (e.g., Peppas–Korsmeyer model) .
Q. What strategies address contradictions between in vitro and in vivo efficacy data for chloramphenicol?
Discrepancies often arise from bioavailability differences or host-pathogen interactions. To resolve these:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro MIC values with in vivo dosing regimens .
- Use advanced delivery systems (e.g., SLNs) to mimic in vivo release profiles during in vitro testing .
- Perform meta-analyses of historical data, such as contrasting typhoid fever treatment outcomes with murine cholera models .
Q. How can structure-activity relationship (SAR) studies improve chloramphenicol analogs while reducing toxicity?
SAR involves systematic modifications to the dichloroacetamide or nitrobenzene moieties to enhance target binding (50S ribosomal subunit) and reduce mitochondrial toxicity. Computational tools (e.g., molecular docking) predict interactions, while in vitro assays (e.g., mitochondrial membrane potential assays) screen for toxicity. For example, fluorinated analogs showed retained antibacterial activity with lower myelosuppression risks in preclinical models .
Q. What analytical methods are recommended for detecting chloramphenicol residues in complex matrices?
High-sensitivity techniques include:
- LC-MS/MS : Validated for crustacean tissue with detection limits ≤0.1 µg/kg, using isotopically labeled internal standards .
- Immunoassays : Chloramphenicol-HRP conjugates paired with anti-chloramphenicol antisera (e.g., Sigma C-1168) enable ELISA-based quantification in serum or environmental samples .
- Microbiological assays : YGC Agar selectively isolates chloramphenicol-resistant microbial strains for residue estimation in food products .
Methodological Considerations
Q. How should researchers design studies to evaluate chloramphenicol’s environmental impact?
- Use volumetric and ultrasonic methods to assess interactions with organic compounds (e.g., glycine) in aqueous systems, measuring parameters like density and sound velocity across temperatures (288.15–318.15 K) .
- Apply RSM to optimize adsorption processes (e.g., activated carbon dosage vs. chloramphenicol concentration) for wastewater treatment studies .
Q. What frameworks guide hypothesis-driven research on chloramphenicol?
- PICO Framework : Define Population (e.g., bacterial strain), Intervention (e.g., chloramphenicol-loaded SLNs), Comparison (e.g., free drug), and Outcome (e.g., MIC reduction) .
- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example, investigating chloramphenicol’s synergy with newer antibiotics .
Data Analysis and Reporting
Q. How can researchers reconcile conflicting thermodynamic data for chloramphenicol?
Cross-validate experimental results with computational models (e.g., NIST Webbook for vapor pressure data) and publish raw datasets (e.g., hfus = 41.96 kJ/mol vs. literature values) to enable meta-analyses . Discrepancies in parameters like log10ws should prompt re-evaluation of measurement conditions (e.g., pH, ionic strength) .
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